AZ3976
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
tert-butyl 3-[(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)20-7-9(8-20)17-13-18-11-10(12(21)19-13)5-4-6-16-11/h4-6,9H,7-8H2,1-3H3,(H2,16,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUDSTVQYFRZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=C(C=CC=N3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AZ3976 on Plasminogen Activator Inhibitor-1 (PAI-1) Latency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and the Latency Transition
AZ3976: A Novel PAI-1 Inhibitor
Mechanism of Action: Acceleration of the Latency Transition
dot
Structural Insights from X-ray Crystallography
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value (μM) |
| Enzymatic Chromogenic Assay | IC50 | 26[2][4][6] |
| Plasma Clot Lysis Assay | IC50 | 16[2][4][6] |
| PAI-1 Form | Parameter | Value | Temperature (°C) |
| Latent PAI-1 | KD | 0.29 μM[2][4] | 35 |
| Latent PAI-1 | Stoichiometry (n) | 0.94[2][4] | 35 |
| Active PAI-1 | KD | 0.38 μM[2] | 35 |
| Active PAI-1 | Stoichiometry (n) | 0.30[2] | 35 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC)
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Sample Preparation:
-
This compound is dissolved in the final dialysis buffer to ensure a precise match and avoid heats of dilution.
-
All solutions are degassed prior to use to prevent bubble formation.
-
Experimental Procedure:
-
The experiment is conducted at a constant temperature (e.g., 35°C).
-
The heat released or absorbed during each injection is measured.
-
A control experiment is performed by injecting this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm (heat per injection vs. molar ratio) is fitted to a suitable binding model (e.g., a one-site binding model) to calculate KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
-
Instrumentation: A surface plasmon resonance biosensor system.
-
Immobilization:
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Solutions of this compound at various concentrations are injected over the surface.
-
Following the association phase, running buffer is flowed over the surface, and the dissociation of the complex is monitored.
-
The surface is regenerated using a suitable regeneration solution to remove any bound analyte.
-
-
Latency Transition Assay:
-
At each time point, an aliquot of the mixture is injected over a sensor surface with immobilized tPA or vitronectin.
-
Data Analysis:
-
The sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
References
- 1. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAI-1 Assays [practical-haemostasis.com]
- 3. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 6. genoprice.com [genoprice.com]
- 7. en.bio-protocol.org [en.bio-protocol.org]
The Binding Site of AZ3976 on Latent PAI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of AZ3976 Interaction with PAI-1
| Parameter | Value | Assay Condition | Source |
| IC50 (Enzymatic Chromogenic Assay) | 26 µM | Inhibition of PAI-1 | [1][2][3][4] |
| IC50 (Plasma Clot Lysis Assay) | 16 µM | Activity in human plasma with added PAI-1 | [1][2][3][4] |
| Binding Affinity (KD) to Latent PAI-1 | 0.29 µM | Isothermal Titration Calorimetry at 35 °C | [1][3][4] |
| Binding Stoichiometry (n) to Latent PAI-1 | 0.94 | Isothermal Titration Calorimetry | [1][3][4] |
| Binding to Active PAI-1 | No measurable binding | Isothermal Titration Calorimetry, Surface Plasmon Resonance | [1][3][4] |
| X-ray Crystal Structure Resolution | 2.4 Å | Complex of this compound with latent PAI-1 | [1][3][4] |
The this compound Binding Site on Latent PAI-1
Mechanism of Action: Accelerating Latency
The proposed mechanism of action is depicted in the following workflow:
Experimental Protocols
X-ray Crystallography
-
Data Collection: X-ray diffraction data were collected from the resulting crystals at a synchrotron source.
Isothermal Titration Calorimetry (ITC)
-
Instrumentation: A high-sensitivity isothermal titration calorimeter was used.
-
Data Analysis: The heat changes associated with each injection were measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Experiments were conducted at 35 °C.[1]
Surface Plasmon Resonance (SPR)
-
Instrumentation: A Biacore instrument was used for the SPR analysis.
-
Binding Analysis: Solutions of this compound at various concentrations were flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, was monitored in real-time to generate sensorgrams.
-
Kinetic Analysis: The association and dissociation rate constants were determined by fitting the sensorgram data to appropriate binding models.
Enzymatic Chromogenic Assay
Plasma Clot Lysis Assay
This assay assessed the efficacy of this compound in a more physiologically relevant environment.
-
Measurement: The time required for the clot to lyse was monitored.
-
Data Analysis: The concentration of this compound that resulted in a 50% reduction in the clot lysis time (IC50) was determined.[1]
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
AZ3976: A Technical Guide for the Investigation of Fibrinolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fibrinolytic System and the Role of PAI-1
Fibrinolysis is the enzymatic process that degrades fibrin (B1330869) clots, ensuring the dissolution of thrombi and maintaining vascular patency.[1][2][3][4] The system is primarily regulated by the serine protease plasmin, which is generated from its zymogen, plasminogen.[1][5] This activation is catalyzed by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][6]
AZ3976: Mechanism of Action
Quantitative Data Summary
The inhibitory and binding properties of this compound have been characterized through various biochemical and biophysical assays. The key quantitative metrics are summarized below.
| Parameter | Assay | Value | Reference(s) |
| IC₅₀ | Enzymatic Chromogenic Assay (PAI-1 Inhibition) | 26 µM | [10][11][15] |
| IC₅₀ | Human Plasma Clot Lysis Assay | 16 µM | [10][11][15] |
| K_D | Isothermal Titration Calorimetry (Binding to Latent PAI-1) | 0.29 µM (at 35°C) | [10][11][12] |
| Stoichiometry (n) | Isothermal Titration Calorimetry (Binding to Latent PAI-1) | ~0.94 | [10][11][12] |
| No Effect Concentration | tPA Activity Alone | 100 µM | [7][10] |
| No Effect Concentration | PAI-1 in presence of Vitronectin (VN) | 100 µM | [7][10] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the core experimental protocols used to characterize this compound.
-
HTS Campaign Details:
This functional assay assesses the profibrinolytic effect of this compound in a more physiologically relevant matrix.
-
Methodology:
-
Monitoring: Fibrin formation and subsequent lysis were monitored by measuring the change in absorbance at 405 nm (A₄₀₅) in a microplate reader at 2-minute intervals at 37°C for up to 10 hours.[10]
-
Methodology:
SPR experiments provided real-time kinetic data and confirmed that this compound accelerates the latency transition.
-
Principle: Detects changes in mass on a sensor chip surface, allowing for the real-time monitoring of binding and dissociation between molecules.
-
Methodology to Confirm Latency Transition:
In Vivo Studies and Limitations
A critical consideration for researchers is the applicability of this compound in animal models. This compound was not advanced to in vivo testing for two primary reasons:
-
The compound was found to be unstable in rat plasma.[10]
Conclusion
References
- 1. Regulation of plasminogen activation on cell surfaces and fibrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 4. Fibrin Breakdown Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing plasminogen activation potential with global fibrinolytic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
The Role of PAI-1 in Thrombosis and its Modulation by AZ3976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: PAI-1 as a Key Regulator in Fibrinolysis and Thrombosis
AZ3976: A Novel PAI-1 Inhibitor
Mechanism of Action
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Assay | Value | Reference |
| IC50 | Enzymatic Chromogenic Assay | 26 µM | [10][11] |
| IC50 | Plasma Clot Lysis Assay | 16 µM | [10][11] |
| KD (for latent PAI-1) | Isothermal Titration Calorimetry (ITC) | 0.29 µM (at 35 °C) | [10][11] |
| Binding Stoichiometry (for latent PAI-1) | Isothermal Titration Calorimetry (ITC) | 0.94 | [10] |
Table 1: In Vitro Efficacy and Binding Affinity of this compound
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: The Fibrinolytic Pathway and the Mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
PAI-1 Enzymatic Chromogenic Assay
Principle: This assay measures the inhibitory activity of a compound on PAI-1 by quantifying the residual activity of tPA. In the presence of an inhibitor, PAI-1 is prevented from inactivating tPA. The active tPA then converts plasminogen to plasmin, which cleaves a chromogenic substrate, producing a colorimetric signal that is proportional to the tPA activity and inversely proportional to the PAI-1 activity.[10][13]
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of recombinant human tPA.
-
Prepare a working solution of plasminogen.
-
Prepare a working solution of a plasmin-specific chromogenic substrate (e.g., S-2251).
-
Incubation:
-
Add the various concentrations of this compound (or vehicle control) to the wells.
-
tPA Addition:
-
Add a fixed amount of tPA to each well.
-
-
Chromogenic Reaction:
-
Initiate the reaction by adding the plasminogen and chromogenic substrate mixture to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the percentage inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Plasma Clot Lysis Assay
Principle: This assay assesses the effect of a compound on the overall fibrinolytic process in a more physiologically relevant environment (plasma). A clot is formed in plasma, and the time required for its lysis in the presence of a plasminogen activator is measured. Inhibitors of PAI-1 are expected to shorten the clot lysis time.[7][10]
Protocol:
-
Sample Preparation:
-
Use citrated platelet-poor plasma.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, pre-incubate the plasma with different concentrations of this compound (or vehicle control) for a short period.
-
Initiate clot formation by adding a solution containing thrombin and calcium chloride.
-
Simultaneously, initiate fibrinolysis by including tPA in the reaction mixture.
-
Monitor the change in turbidity (absorbance at, for example, 405 nm) over time in a microplate reader at 37°C. The turbidity increases as the clot forms and decreases as it lyses.
-
-
Data Analysis:
-
Determine the clot lysis time, which is often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.
-
Plot the clot lysis time against the this compound concentration to evaluate its pro-fibrinolytic effect and calculate the IC50.
-
Caption: Experimental Workflow for the Characterization of this compound.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip surface.[14]
Protocol:
-
Chip Preparation:
-
Binding Analysis:
-
Inject a series of concentrations of this compound (analyte) in a running buffer over the sensor chip surface at a constant flow rate.
-
After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., a 1:1 binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a thermodynamic technique that directly measures the heat changes that occur during a binding event. It can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[12][15]
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.
-
Titration:
-
The heat change associated with each injection is measured.
-
Data Analysis:
-
The resulting binding isotherm is fitted to a binding model to determine the KD, n, and ΔH. The ΔS can then be calculated from these values.
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials for the treatment or prevention of thrombosis. The existing data is from preclinical studies, which have characterized its mechanism of action and in vitro efficacy. Further investigation, including in vivo animal models of thrombosis and subsequent clinical trials, would be necessary to establish its therapeutic potential in humans.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 6. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
- 7. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coachrom.com [coachrom.com]
- 9. Plasminogen activator inhibitor-1 in vascular thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 11. PAI-1 Assays [practical-haemostasis.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. www1.wfh.org [www1.wfh.org]
- 14. scispace.com [scispace.com]
- 15. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Unraveling the AZ3976-PAI-1 Complex: A Structural and Mechanistic Deep Dive
For Immediate Release
Executive Summary
Quantitative Analysis of AZ3976-PAI-1 Interaction
Table 1: Inhibitory Activity of this compound
| Assay Type | Parameter | Value (μM) |
| Enzymatic Chromogenic Assay | IC₅₀ | 26[1][2][5] |
| Plasma Clot Lysis Assay | IC₅₀ | 16[1][2][5] |
| PAI-1 Conformation | Method | Temperature (°C) | Kₗ (μM) | Stoichiometry (n) |
| Active PAI-1 | Isothermal Titration Calorimetry (ITC) | 35 | No measurable binding | - |
| Latent PAI-1 | Isothermal Titration Calorimetry (ITC) | 35 | 0.29[1][2][3] | 0.94[1][2] |
| Subpopulation in active PAI-1 preparation | Isothermal Titration Calorimetry (ITC) | 35 | 0.38[1][3] | 0.30[1][3] |
Structural Insights from X-ray Crystallography
Proposed Mechanism of Action
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
X-ray Crystallography
Enzymatic Chromogenic Assay
Plasma Clot Lysis Assay
Conclusion and Future Directions
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 8. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What are PAI-1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Whitepaper: Initial Characterization of AZ3976 as a PAI-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction to PAI-1 and AZ3976
-
Active: The inhibitory conformation capable of binding and inactivating tPA and uPA. This form is thermodynamically unstable.
-
Substrate: A cleaved, inactive form that can result from interaction with its target protease under certain conditions.
Quantitative In Vitro Activity of this compound
This compound demonstrated inhibitory effects in both enzymatic and plasma-based functional assays. The key quantitative metrics from its initial characterization are summarized below.
| Parameter | Assay | Value | Notes |
| IC₅₀ | Enzymatic Chromogenic Assay | 26 µM | Measures direct inhibition of PAI-1 activity.[1][2][3][7][8] |
| IC₅₀ | Human Plasma Clot Lysis Assay | 16 µM | Measures the functional profibrinolytic effect in a physiological matrix.[1][2][3][7][8] |
| Binding Affinity (K_D) | Isothermal Titration Calorimetry (ITC) | 0.29 µM | For binding to latent PAI-1 at 35 °C. No measurable binding to active PAI-1 was detected.[1][2][3] |
| Binding Stoichiometry | Isothermal Titration Calorimetry (ITC) | 0.94 | Indicates a near 1:1 binding ratio to latent PAI-1.[1][2][3] |
| Specificity | Chromogenic Assay | No effect at 100 µM | Showed no direct inhibition of tPA alone.[1][5][8] |
| Species Selectivity | Chromogenic Assay | No effect at 100 µM | Did not inhibit rat PAI-1, indicating species dependence.[1][5] |
| Effect of Vitronectin | Chromogenic Assay | No inhibition at 100 µM | The presence of vitronectin (VN) completely abrogated the inhibitory activity of this compound.[1][5][8] |
Mechanism of Action
Binding to Latent PAI-1
Proposed Mechanism: Accelerating Latency Transition
Caption: Proposed mechanism of this compound action via accelerated latency transition.
Structural Insights and the Role of Vitronectin
Key Experimental Methodologies
The characterization of this compound involved a series of biochemical and biophysical assays to determine its activity and elucidate its mechanism.
Caption: Experimental workflow for the characterization of this compound.
PAI-1 Chromogenic Assay
-
Substrate Addition: A chromogenic substrate for tPA is added.
Human Plasma Clot Lysis Assay
This assay assesses the profibrinolytic activity of the compound in a more physiologically relevant matrix.
Isothermal Titration Calorimetry (ITC)
-
Data Acquisition: The heat released or absorbed upon each injection was measured.
-
Analysis: The resulting data were fit to a binding model to determine the dissociation constant (K_D), stoichiometry (n), and enthalpy of binding.
Surface Plasmon Resonance (SPR)
Summary and Significance
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Unlocking Fibrinolysis: A Technical Guide to the Profibrinolytic Activity of AZ3976
For Researchers, Scientists, and Drug Development Professionals
The Fibrinolytic System and the Role of PAI-1
The fibrinolytic system is responsible for the dissolution of fibrin (B1330869) clots, a crucial process for maintaining blood vessel patency.[1][2][3] The system's central effector, plasmin, is a serine protease that degrades the fibrin mesh. Plasmin is generated from its inactive zymogen, plasminogen, by the action of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[4]
AZ3976: Mechanism of Profibrinolytic Action
References
- 1. Inhibitors of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 2. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating PAI-1 Function in Cancer Metastasis with AZ3976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Paradoxical Role of PAI-1 in Cancer Metastasis
PAI-1 Signaling Pathways in Cancer Metastasis
The PAI-1/uPAR/LRP1 Axis and Cell Migration
References
- 1. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on AZD4831 in Cardiovascular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on AZD4831, a novel investigational drug for cardiovascular disease. The information presented is based on preclinical and early-stage clinical data.
Introduction to AZD4831
AZD4831, also known as mitiperstat (B10830898), is an oral, irreversible, and mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] It is being developed by AstraZeneca for the treatment of heart failure with preserved ejection fraction (HFpEF).[1][2][3] The therapeutic rationale for MPO inhibition in HFpEF is based on the enzyme's role in promoting inflammation and oxidative stress, which are believed to contribute to the pathophysiology of this condition.[4][5]
Mechanism of Action
AZD4831 selectively and potently inhibits MPO, a heme-containing enzyme primarily found in neutrophils.[2][5] Upon activation, neutrophils release MPO, which catalyzes the formation of reactive oxygen species, such as hypochlorous acid. These reactive species can lead to endothelial dysfunction, myocardial fibrosis, and other pathological changes observed in heart failure.[5] By irreversibly binding to and inactivating MPO, AZD4831 is hypothesized to mitigate these detrimental effects.[2]
Signaling Pathways
Research suggests that AZD4831 influences several key signaling pathways implicated in the pathophysiology of heart failure. In studies involving patients with HFpEF, biomarker analyses have shown that pathways associated with clinical outcomes were downregulated by AZD4831 treatment.[6][7] These include pathways related to:
The inhibition of MPO by AZD4831 is central to its mechanism and is upstream of these broader signaling cascades.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AZD4831.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| IC50 (in vitro) | 1.5 nM | [1][2] |
| Selectivity vs. Thyroid Peroxidase | >450-fold | [1][2] |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | ~1 hour | [8] |
| Elimination Half-life | ~60 hours | [8][9] |
| Time to Steady State | ~10 days | [8][9] |
| Human Plasma Protein Binding | 65% | [8] |
Table 3: Key Inclusion Criteria for Phase 2b/3 ENDEAVOR Trial in HFpEF
| Parameter | Criteria | Reference |
| Age | ≥ 40 to ≤ 85 years | [10] |
| NYHA Class | II-IV | [10] |
| Left Ventricular Ejection Fraction (LVEF) | > 40% | [10] |
| NT-proBNP (BMI ≤30 kg/m ²) | ≥ 250 pg/mL (sinus rhythm) or ≥ 500 pg/mL (atrial fibrillation/flutter) | [10][11] |
| NT-proBNP (BMI >30 kg/m ²) | ≥ 200 pg/mL (sinus rhythm) or ≥ 400 pg/mL (atrial fibrillation/flutter) | [10][11] |
| 6-Minute Walk Distance (6MWD) | ≥ 30 meters and ≤ 400 meters | [10][11] |
Experimental Protocols
Detailed experimental protocols are proprietary to the manufacturer. However, based on published literature, the following outlines the general methodologies used in the foundational research of AZD4831.
5.1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency (IC50) of AZD4831 against myeloperoxidase.
-
Methodology: A common method is a chemiluminescence-based assay. Recombinant human MPO is incubated with the test compound (AZD4831) at various concentrations. The enzymatic reaction is initiated by adding a substrate (e.g., luminol) and hydrogen peroxide. The resulting chemiluminescence is measured, and the IC50 value is calculated as the concentration of AZD4831 that inhibits 50% of the MPO activity.
5.2. Preclinical Safety and Pharmacokinetic Studies
-
Objective: To evaluate the safety profile and pharmacokinetic parameters of AZD4831 in animal models.
-
Models: Studies were conducted in rats and dogs.[2]
-
Methodology:
-
Pharmacokinetics: Animals are administered single or multiple doses of AZD4831. Blood samples are collected at various time points, and the plasma concentrations of the drug are measured using techniques like liquid chromatography-mass spectrometry (LC-MS). This data is used to determine parameters such as half-life, Cmax, and AUC.
-
Safety: Toxicity studies involve administering a range of doses to animals over a specified period (e.g., 9-month dog study).[2] Animals are monitored for adverse effects, and at the end of the study, tissues are examined for pathological changes.
-
5.3. Phase 1 Clinical Trial in Healthy Volunteers
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD4831 in humans.
-
Design: Typically a randomized, single-blind, placebo-controlled, single and multiple ascending dose study.[8][12]
-
Methodology:
-
Healthy volunteers are randomized to receive either AZD4831 at different dose levels or a placebo.
-
Safety and tolerability are assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.[13]
-
Pharmacokinetic profiles are determined from blood samples.
-
Pharmacodynamic effects are evaluated by measuring MPO activity in blood samples.
-
Conclusion
AZD4831 represents a novel therapeutic approach for heart failure with preserved ejection fraction by targeting myeloperoxidase-mediated inflammation and oxidative stress. Foundational research has established its potent and selective MPO inhibitory activity, favorable pharmacokinetic profile, and acceptable safety in early clinical studies. Ongoing late-stage clinical trials will be crucial in determining its efficacy and role in the management of HFpEF.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. AZD4831 for Heart Failure · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Myeloperoxidase Inhibition Reverses Biomarker Profiles Associated With Clinical Outcomes in HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The myeloperoxidase inhibitor mitiperstat (AZD4831) does not prolong the QT interval at expected therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of AZ3976 in Fibrotic Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: PAI-1 in Fibrosis
AZ3976: A Small Molecule Inhibitor of PAI-1
Data Presentation
| Assay Type | Parameter | Value (μM) | Description |
| Enzymatic Chromogenic Assay | IC50 | 26 | Concentration of this compound required to inhibit 50% of PAI-1 activity in a purified system. |
| Plasma Clot Lysis Assay | IC50 | 16 | Concentration of this compound required to cause 50% lysis of a plasma clot in the presence of added PAI-1. |
| Isothermal Calorimetry | KD | 0.29 | Dissociation constant for the binding of this compound to latent PAI-1 at 35 °C, indicating high affinity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enzymatic Chromogenic Assay for PAI-1 Inhibition
Materials:
-
Recombinant human tissue-type plasminogen activator (tPA)
-
Plasminogen
-
Chromogenic plasmin substrate
-
Assay buffer (e.g., phosphate-buffered saline with Tween 20)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add a solution of tPA to the wells.
-
Add a solution of plasminogen and the chromogenic plasmin substrate to initiate the reaction.
Plasma Clot Lysis Assay
Materials:
-
Human plasma
-
Tissue-type plasminogen activator (tPA)
-
Calcium chloride (CaCl2)
-
Thrombin
-
Assay buffer
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Initiate clot formation by adding a solution containing tPA, CaCl2, and thrombin to each well.
-
Monitor the turbidity (absorbance) of the clot over time using a microplate reader.
-
The time to 50% clot lysis is determined for each concentration of the test compound.
-
Calculate the IC50 value by plotting the clot lysis time against the concentration of this compound.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
References
- 1. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. PAI-1 in Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. PAI-1 mediates TGF-β1 induced myofibroblast activation in tenocytes via mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urokinase System in Pathogenesis of Pulmonary Fibrosis: A Hidden Threat of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Modulatory Effect of AZ3976 on the Plasminogen Activator Inhibitor-1 (PAI-1) and Vitronectin Interaction: A Technical Whitepaper
For Immediate Release
Executive Summary
PAI-1, Vitronectin, and the Mechanism of AZ3976
This compound operates through a unique, non-competitive mechanism. Key findings reveal:
Quantitative Data Summary
The inhibitory and binding properties of this compound have been characterized through various biophysical and functional assays. The data is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Species | IC50 Value (μM) | Citation |
| Enzymatic Chromogenic Assay | PAI-1 | Human | 26 | [3][5] |
| Plasma Clot Lysis Assay | PAI-1 (added) | Human | 16 | [3][5] |
| Enzymatic Chromogenic Assay | PAI-1•VN Complex | Human | > 100 (No inhibition) | [5] |
| Enzymatic Chromogenic Assay | PAI-1 | Rat | > 100 (No effect) | [5] |
Table 2: Thermodynamic Parameters of this compound Binding to PAI-1 (Isothermal Titration Calorimetry at 35°C)
| PAI-1 Form | Binding Affinity (K D) (μM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Citation |
| Active PAI-1 (inactive fraction) | 0.38 | 0.30 | -6.41 | -2.32 | [5] |
| Latent PAI-1 (glycosylated) | 0.29 | 0.93 | -8.87 | 0 | [3][5] |
Table 3: Kinetic Parameters of this compound-Induced PAI-1 Latency Transition
| Parameter | Condition | Value | Citation |
| Second-order rate constant | PAI-1 activity decay at 20°C | 14 M⁻¹·s⁻¹ | [3] |
| Half-life (t½) of 10 nM active PAI-1 | In buffer at 20°C | 15 hours | [3] |
| Half-life (t½) of 10 nM active PAI-1 | In presence of 20 μM this compound at 20°C | 40 minutes | [3] |
Visualized Pathways and Workflows
The following diagrams illustrate the key molecular interactions and experimental processes.
Experimental Protocols
Surface Plasmon Resonance (SPR) for PAI-1/VN Interaction
-
Instrumentation: Biacore SPR system (e.g., Biacore 3000 or T200).
-
Sensor Chip: CM5 sensor chip.
-
Immobilization: Vitronectin is immobilized on the sensor chip surface using standard amine coupling chemistry (EDC/NHS).
-
Running Buffer: HBS-EP buffer (10 mM HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% Tween 20), pH 7.4.
-
Injection and Analysis:
-
The binding response, measured in response units (RU), is recorded in real-time.
-
The initial binding rate (ΔRU/Δt) is calculated for each incubation time point.
Isothermal Titration Calorimetry (ITC)
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200).
-
Sample Preparation:
-
Syringe: this compound solution is prepared in a matched buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4, with 1% DMSO).
-
-
Experimental Conditions: Titrations are conducted at a constant temperature (e.g., 35°C) to enhance the binding enthalpy signal.
Chromogenic PAI-1 Activity Assay
-
Procedure:
-
A chromogenic tPA substrate (e.g., Pefachrome tPA) is added.
-
The change in absorbance at 405 nm (A405) is measured over time using a microplate reader.
Plasma Clot Lysis Assay
-
Procedure:
-
Human plasma is aliquoted into a microplate.
-
Clotting and lysis are initiated by adding a mixture of tPA (e.g., 1.2 nM final) and CaCl₂.
-
The change in turbidity (A405) is monitored in a microplate reader at 37°C for up to 10 hours.
-
Conclusion
References
- 1. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing AZ3976 in a Chromogenic PAI-1 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Chromogenic PAI-1 Activity Assay
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | 26 µM | Enzymatic Chromogenic Assay | [4][5] |
| IC50 | 16 µM | Plasma Clot Lysis Assay | [5][8] |
| Binding Affinity (KD) | 0.29 µM (to latent PAI-1) | Isothermal Titration Calorimetry (35 °C) | [5][9] |
| Binding Stoichiometry | 0.94 (AZ3976:latent PAI-1) | Isothermal Titration Calorimetry | [5][9] |
Signaling Pathway and Mechanism of Action
Experimental Protocol
Materials and Reagents
-
This compound (prepare stock solutions in DMSO)
-
Recombinant human tPA
-
Human Plasminogen
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).
-
-
-
Add an equal volume of the this compound serial dilutions or vehicle control to the respective wells.
-
tPA Addition and Incubation:
-
Addition of Substrate Mixture and Kinetic Reading:
-
Prepare a substrate mixture containing plasminogen and the chromogenic plasmin substrate in Assay Buffer.
-
Add a fixed volume of the substrate mixture to each well to initiate the chromogenic reaction.
-
Immediately place the microplate in a plate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance over time (Vmax or slope) for each concentration of this compound.
-
Normalize Data: Express the reaction rates as a percentage of the activity of the uninhibited control (vehicle control).
Troubleshooting
-
High background signal: Ensure all reagents are properly dissolved and free of precipitates. Check the quality of the chromogenic substrate.
-
Inconsistent results: Ensure accurate pipetting and consistent timing of reagent additions. Use fresh reagents and properly calibrated equipment.
Conclusion
References
- 1. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genoprice.com [genoprice.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Determining the IC50 of AZ3976 for PAI-1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 and AZ3976
Quantitative Data Summary
| Assay Type | IC50 of this compound | Reference |
| Enzymatic Chromogenic Assay | 26 µM | [5][6][7] |
| Plasma Clot Lysis Assay | 16 µM | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the IC50 of this compound are provided below.
Enzymatic Chromogenic Assay for PAI-1 Inhibition
Materials:
-
Human tPA
-
Chromogenic tPA substrate (e.g., Spectrozyme tPA)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, with 0.01% Tween 20)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzymatic Reaction: Immediately add the chromogenic tPA substrate to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Plot the rate of reaction against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Plasma Clot Lysis Assay
Materials:
-
Human plasma (platelet-poor)
-
Human tPA
-
Calcium chloride (CaCl₂)
-
Thrombin
-
Assay Buffer
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Clot Formation: Initiate clot formation by adding a solution of tPA, thrombin, and CaCl₂ to each well.
-
Lysis Monitoring: Immediately begin monitoring the optical density (e.g., at 405 nm) of the wells over time at 37°C in a microplate reader. As the clot lyses, the optical density will decrease.
-
Data Analysis: Determine the time required for a 50% reduction in the maximum clot turbidity for each inhibitor concentration. Plot this time against the logarithm of the inhibitor concentration to calculate the IC50 value, which represents the concentration of this compound that restores 50% of the lytic activity.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
PAI-1 Signaling Pathway and Inhibition by this compound
References
- 1. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAI-1 Test | Active Human PAI-1 Functional Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cancer Cell Invasion in vitro with AZ3976
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3976 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. In the context of cancer biology, MCT1 plays a crucial role in the metabolic reprogramming of tumor cells, often associated with the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. The resulting lactate efflux, mediated by MCTs, contributes to the acidification of the tumor microenvironment, which is known to promote cancer progression, angiogenesis, and metastasis.[1][2]
The study of cancer cell invasion is critical for understanding metastasis and developing novel anti-cancer therapies. In vitro invasion assays, such as the Transwell or Boyden chamber assay, provide a controlled environment to investigate the invasive potential of cancer cells and the efficacy of therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound to study its effects on cancer cell invasion in vitro.
Mechanism of Action
This compound, and its close analogue AZD3965, specifically inhibit MCT1, with some activity against MCT2, but not MCT4.[3][4] By blocking MCT1, this compound prevents the transport of lactate across the cell membrane. In glycolytic cancer cells that rely on MCT1 for lactate efflux, this leads to intracellular lactate accumulation and a decrease in the extracellular acidification.[5][6] This disruption of lactate homeostasis can lead to metabolic stress and a shift towards mitochondrial metabolism.[6]
Interestingly, some research suggests that the role of MCT1 in promoting cancer cell migration and invasion may be independent of its function as a lactate transporter.[7] This suggests that MCT1 could have scaffolding or signaling functions that are not affected by pharmacological inhibition of its transport activity. Therefore, when using this compound to study cancer cell invasion, it is crucial to consider both the metabolic and potential non-metabolic roles of MCT1.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effect of the MCT1 inhibitor AZD3965 on the migration and invasion of muscle-invasive urothelial bladder cancer (UBC) cell lines.
Table 1: Effect of AZD3965 on Cell Migration of Muscle-Invasive Urothelial Bladder Cancer Cells [8]
| Cell Line | Treatment (AZD3965) | Incubation Time (hours) | % Migration Inhibition (relative to control) |
| HT1376R | 10 nM | 24 | Limited response |
| 100 nM | 24 | Limited response | |
| 1000 nM | 24 | Limited response | |
| 10 nM | 48 | Limited response | |
| 100 nM | 48 | Limited response | |
| 1000 nM | 48 | Limited response | |
| 253J | 10 nM | 24 | Significant inhibition |
| 100 nM | 24 | Significant inhibition | |
| 1000 nM | 24 | Significant inhibition | |
| 10 nM | 48 | Significant, dose-dependent inhibition | |
| 100 nM | 48 | Significant, dose-dependent inhibition | |
| 1000 nM | 48 | Significant, dose-dependent inhibition |
Table 2: Effect of AZD3965 on Cell Invasion of Muscle-Invasive Urothelial Bladder Cancer Cells [8]
| Cell Line | Treatment (AZD3965) | Incubation Time (hours) | Effect on Invasion |
| HT1376R | 100 nM | 72 | No significant difference |
| 1000 nM | 72 | No significant difference | |
| 253J | 100 nM | 72 | No significant difference |
| 1000 nM | 72 | No significant difference |
Note: The study by Silva et al. (2023) observed a significant effect of AZD3965 on the migration of 253J cells, but not on the invasion of either cell line tested.[8]
Experimental Protocols
Transwell Invasion Assay
This protocol is a synthesized guide for performing a Transwell invasion assay to assess the effect of this compound on cancer cell invasion.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum - FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with imaging capabilities
Protocol:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1:3).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells of interest to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the cell type's invasive potential.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Using a cotton swab, gently remove the non-invaded cells from the upper surface of the insert membrane.
-
Wash the inserts with PBS.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 15-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in the staining solution for 10-20 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.
-
Calculate the average number of invaded cells per field.
-
The results can be expressed as the number of invaded cells or as a percentage of the control.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of MCT1 in cancer cell invasion.
Experimental Workflow
Caption: Workflow for the Transwell invasion assay with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Anticancer Activity of AZD3965: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of MCT1 inhibits tumor growth, metastasis and enhances chemotherapeutic efficacy in osteosarcoma through regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for AZ3976 in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
In Vitro Activity of AZ3976
| Assay Type | Parameter | Value | Reference |
| Enzymatic Chromogenic Assay | IC50 | 26 µM | [1] |
| Human Plasma Clot Lysis Assay | IC50 | 16 µM | [1] |
In Vivo Dose-Response of a Structurally Related PAI-1 Inhibitor (MDI-2517) in a Murine Model of Lung Fibrosis
| Dosage (mg/kg/day, oral) | Effect on Lung Collagen Content | Reference |
| 10 | Non-significant trend towards decrease | [2] |
| 30 | Non-significant trend towards decrease | [2] |
| 60 | Statistically significant reduction | [2] |
| 100 | Statistically significant reduction | [2] |
| 200 | Statistically significant reduction | [2] |
Note: This data for MDI-2517 can be used as a starting point for dose-range finding studies with this compound.
Key Signaling Pathway: TGF-β and PAI-1 in Fibrosis
Experimental Protocols
In Vitro Assay: Inhibition of TGF-β-Induced Fibroblast-to-Myofibroblast Transition
This assay evaluates the ability of this compound to prevent the differentiation of fibroblasts into pro-fibrotic myofibroblasts.
Materials:
-
Human lung fibroblasts (e.g., MRC-5) or primary fibroblasts isolated from fibrotic tissue.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TGF-β1.
-
This compound (dissolved in DMSO).
-
Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I.
-
Secondary antibodies (fluorescently labeled).
-
DAPI for nuclear staining.
-
Reagents for RNA extraction and qRT-PCR.
-
Reagents for Western blotting.
Protocol:
-
Cell Seeding: Seed human lung fibroblasts in 24-well plates at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL). Include a non-stimulated control group.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Immunofluorescence: Fix cells and stain for α-SMA (a marker of myofibroblast differentiation) and Collagen I. Counterstain nuclei with DAPI. Capture images using a fluorescence microscope.
-
Western Blotting: Lyse cells and perform Western blotting to determine the protein levels of α-SMA and Collagen I.
-
Workflow for in vitro evaluation of this compound.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is a widely used and well-characterized model for studying pulmonary fibrosis and evaluating the efficacy of anti-fibrotic compounds.[5]
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Bleomycin (B88199) sulfate.
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Reagents for hydroxyproline (B1673980) assay.
-
Materials for histology (formalin, paraffin, Masson's trichrome stain).
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis.
Protocol:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3 U/kg) in sterile saline. A control group should receive saline only.
-
Treatment:
-
Begin treatment with this compound on day 7 or 10 post-bleomycin instillation to target the fibrotic phase.[6]
-
Administer this compound orally once daily at various doses (e.g., 10, 30, 60, 100 mg/kg). Include a vehicle-treated group. A positive control group treated with an approved anti-fibrotic drug like Nintedanib can also be included.[2]
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Termination and Sample Collection: Euthanize mice on day 21 or 28 post-bleomycin instillation.
-
Collect BAL fluid for cell counts and cytokine analysis.
-
Perfuse the lungs and harvest them for analysis.
-
-
Analysis:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.
-
Hydroxyproline Assay: Homogenize the other lung lobe and measure the hydroxyproline content, a quantitative measure of total lung collagen.
-
qRT-PCR and Western Blotting: Analyze lung homogenates for the expression of fibrotic markers as described in the in vitro protocol.
-
Workflow for in vivo evaluation of this compound.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 5. member.thoracic.org [member.thoracic.org]
- 6. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ3976 Administration in Animal Models of Cardiovascular Disease
Introduction
Mechanism of Action
Data Presentation
Table 1: In Vitro Inhibitory Activity of AZ3976
| Parameter | Value (µM) |
| IC₅₀ for PAI-1 Inhibition (enzymatic assay) | 26 |
| IC₅₀ for PAI-1 Inhibition (plasma clot lysis assay) | 16 |
Data compiled from publicly available information.
Table 2: Hypothetical Efficacy of this compound in a Murine Model of Myocardial Infarction (28 days post-MI)
| Treatment Group | Dose (mg/kg/day, p.o.) | Infarct Size (%) | Left Ventricular Ejection Fraction (%) | Collagen Deposition (% of total LV area) |
| Sham | Vehicle | N/A | 58 ± 4 | 3.2 ± 0.8 |
| MI + Vehicle | Vehicle | 35 ± 5 | 32 ± 6 | 25.7 ± 4.1 |
| MI + this compound | 10 | 28 ± 4 | 40 ± 5 | 18.5 ± 3.2* |
| MI + this compound | 30 | 24 ± 3 | 45 ± 5 | 14.8 ± 2.9** |
*p < 0.05 vs. MI + Vehicle; **p < 0.01 vs. MI + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Murine Model of Myocardial Infarction and Cardiac Fibrosis
This protocol describes the induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery, a widely used method to study subsequent cardiac remodeling and heart failure.[4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical instruments for rodent surgery
-
Suture material (6-0 silk)
-
Rodent ventilator
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine. Intubate the mouse and connect it to a rodent ventilator.[5]
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the LAD artery with a 6-0 silk suture approximately 3 mm from its origin.[4] Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Sham Operation: For the sham group, the same surgical procedure is performed without ligating the LAD artery.
-
Closure and Recovery: Close the chest cavity and skin. Allow the mouse to recover on a heating pad. Administer analgesics as per institutional guidelines.[4]
-
Drug Administration:
-
Randomly assign the MI-induced mice to receive either vehicle or this compound at the desired doses (e.g., 10 or 30 mg/kg/day).
-
Begin administration 24 hours post-surgery via oral gavage and continue daily for the duration of the study (e.g., 28 days).
-
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice according to approved institutional protocols. Collect the hearts for further analysis.
Assessment of Cardiac Function and Fibrosis
Echocardiography:
-
Perform transthoracic echocardiography at baseline (before MI) and at specified time points post-MI (e.g., day 7 and day 28) to assess cardiac function.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
Histological Analysis:
-
Fix the collected hearts in 10% neutral buffered formalin and embed them in paraffin.
-
Prepare 5 µm thick sections.
-
Stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).[6]
-
Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.
Biochemical Analysis:
-
Homogenize a portion of the heart tissue to prepare protein lysates or extract RNA.
-
Measure the expression of fibrotic markers such as collagen type I, collagen type III, and transforming growth factor-beta (TGF-β) using techniques like Western blotting or quantitative PCR (qPCR).
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse MI model.
Caption: Logical relationship of this compound's mechanism in cardiovascular disease.
References
- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 2. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modified Simple Method for Induction of Myocardial Infarction in Mice [jove.com]
- 5. Effects of Altered Plasminogen Activator Inhibitor-1 Expression on Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Studying AZ3976's Effect on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to AZ3976 and its Target: PAI-1 in Angiogenesis
Experimental Workflow
A logical progression of experiments is crucial for a thorough investigation. The proposed workflow begins with fundamental in vitro assays to assess direct effects on endothelial cells and progresses to a more complex in vivo model to observe effects on a physiological system.
Key Signaling Pathways in PAI-1-Mediated Angiogenesis
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Treatment Group | Concentration (µM) | Cell Viability (Absorbance at 450 nm) | Proliferation Rate (% of Control) |
| Vehicle Control | 0 | 100% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., VEGF) | - |
Table 2: Effect of this compound on Endothelial Cell Migration
| Treatment Group | Concentration (µM) | Number of Migrated Cells per Field | Migration Rate (% of Control) |
| Vehicle Control | 0 | 100% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., VEGF) | - |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., VEGF) | - |
Table 4: Effect of this compound on Angiogenesis in the CAM Assay
| Treatment Group | Dose (µg) | Blood Vessel Density (%) | Number of Branch Points |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., VEGF) | - |
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay kit
-
This compound
-
VEGF (positive control)
Protocol:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2.
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in EGM-2.
-
Replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control (VEGF).
-
Incubate the plate for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the proliferation rate as a percentage of the vehicle control.
In Vitro Transwell Migration Assay
Objective: To assess the effect of this compound on endothelial cell migration.[9][10]
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
Trypsin-EDTA
-
24-well Transwell inserts (8 µm pore size)
-
This compound
-
VEGF (chemoattractant)
-
Crystal Violet staining solution
Protocol:
-
Coat the upper surface of the Transwell inserts with a suitable ECM protein (e.g., gelatin or fibronectin) and allow it to dry.
-
Culture HUVECs to 80-90% confluency and then starve them in serum-free medium for 6-12 hours.
-
Detach the cells with Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of EGM-2 containing VEGF as a chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the HUVEC suspension to the upper chamber of the Transwell inserts.
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate the plate at 37°C for 6-8 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
In Vitro Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.[11][12][13][14][15]
Materials:
-
HUVECs
-
EGM-2
-
Matrigel™ or other basement membrane extract
-
24-well cell culture plates
-
This compound
-
VEGF (positive control)
-
Calcein AM (for visualization)
Protocol:
-
Thaw Matrigel™ on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with 150 µL of Matrigel™ per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
Culture HUVECs to 80-90% confluency.
-
Detach the cells and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound, vehicle control, or positive control.
-
Gently add 100 µL of the cell suspension to each Matrigel™-coated well.
-
Incubate the plate at 37°C for 6-12 hours.
-
Visualize the tube formation using an inverted microscope.
-
For quantitative analysis, stain the cells with Calcein AM and capture images.
-
Quantify the total tube length and the number of junctions using angiogenesis analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the effect of this compound on angiogenesis in a living system.[16][17][18][19][20]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Thermanox™ coverslips or sterile filter paper discs
-
This compound
-
VEGF (positive control)
-
Fat emulsion (e.g., Intralipid) for drug delivery
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Prepare sterile Thermanox™ coverslips or filter paper discs soaked with different doses of this compound, vehicle control, or positive control suspended in a fat emulsion.
-
Carefully place the prepared discs onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for another 48-72 hours.
-
On the day of analysis, carefully open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the disc.
-
Quantify angiogenesis by measuring blood vessel density and counting the number of blood vessel branch points within a defined radius from the disc.
-
The CAM can be fixed with a methanol/acetone mixture for better visualization and preservation.[17]
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. VEGF-initiated angiogenesis and the uPA/uPAR system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urokinase plasminogen activator induces angiogenesis and tumor vessel invasion in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling VEGF Receptor-2-αVβ3 Integrin Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The Plasminogen Activator Inhibitor PAI-1 Controls in Vivo Tumor Vascularization by Interaction with Proteases, Not Vitronectin: Implications for Antiangiogenic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasminogen activator inhibitor-1 inhibits angiogenic signaling by uncoupling vascular endothelial growth factor receptor-2-αVβ3 integrin cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Endothelial Tube Formation Assay [cellbiologics.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 20. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of AZ3976 Binding to Plasminogen Activator Inhibitor-1 (PAI-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Data Presentation
| Parameter | Value | Method | Reference |
| AZ3976 IC50 (Enzymatic Assay) | 26 µM | Chromogenic Assay | [1][4] |
| This compound IC50 (Plasma Clot Lysis) | 16 µM | Plasma Clot Lysis Assay | [1][4] |
| KD (this compound to Latent PAI-1) | 0.29 µM | Isothermal Titration Calorimetry (35 °C) | [1][2] |
| Binding Stoichiometry (this compound:Latent PAI-1) | 0.94 | Isothermal Titration Calorimetry | [1][2] |
| Binding to Active PAI-1 | No measurable affinity | Isothermal Titration Calorimetry, SPR | [1][2] |
| Mechanism of Action | Accelerates latency transition of active PAI-1 | SPR, X-ray Crystallography | [1][2] |
Experimental Protocols
Protocol 1: Direct Binding Analysis of this compound to Immobilized Latent PAI-1
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
This compound (analyte)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Analyte Dilution Buffer: Running buffer with a final concentration of 1-5% DMSO (to ensure this compound solubility)[5]
2. Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without ligand immobilization.
3. Analyte Interaction Analysis:
-
Prepare a dilution series of this compound in the analyte dilution buffer. A suitable concentration range would be 0.1 to 10 µM, spanning the expected KD.
-
Inject the this compound solutions over the ligand and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 120 seconds and a dissociation time of 240 seconds.
-
Include several buffer blank injections (analyte dilution buffer without this compound) for double referencing.
4. Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data.
-
Subtract the average of the buffer blank injections.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 2: Competition Assay to Monitor this compound-Induced PAI-1 Latency Transition
1. Materials and Reagents:
-
All materials from Protocol 1
-
Tissue Plasminogen Activator (tPA)
2. Experimental Setup:
3. Interaction Analysis:
4. Data Interpretation:
-
The rate of this transition can be quantified by plotting the binding responses against incubation time for each this compound concentration.
Visualizations
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Isothermal Titration Calorimetry of AZ3976 and Latent PAI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 0.29 µM | [4][5][6] |
| Stoichiometry (n) | 0.93 | [4] |
| Enthalpy (ΔH) | Enthalpy-driven | [4][7] |
| Entropy (ΔS) | Entropic penalty | [4][7] |
Experimental Protocols
Materials and Reagents
-
AZ3976: Small molecule inhibitor, dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the final assay buffer.
-
ITC Buffer: A buffer that ensures the stability and solubility of both the protein and the small molecule. A commonly used buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) at a physiological pH. It is critical that the buffer for the protein and the small molecule are identical to avoid heats of dilution.[8]
-
Isothermal Titration Calorimeter: A sensitive ITC instrument capable of measuring small heat changes.
Experimental Workflow Diagram
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO and then dilute it into the final ITC buffer. The final concentration of the organic solvent should be low (ideally <5%) and identical in both the protein and small molecule solutions to minimize buffer mismatch effects.[8]
-
It is highly recommended to dialyze the protein against the final ITC buffer to ensure a perfect buffer match.
-
Instrument Setup:
-
Set the stirring speed to ensure proper mixing in the sample cell.
-
Equilibrate the instrument until a stable baseline is achieved.
-
Loading the ITC:
-
Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the macromolecule in the cell.
-
Titration:
-
The heat change associated with each injection is measured. Initially, most of the injected ligand binds to the protein, resulting in a significant heat change. As the protein becomes saturated, the heat change diminishes with subsequent injections.
-
Data Analysis:
-
The raw data, which consists of a series of heat spikes corresponding to each injection, is integrated to determine the heat absorbed or released per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Mechanism of Action
Signaling Pathway Diagram
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Cell-Based PAI-1 Inhibition Assay Using AZ3976
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of AZ3976
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro biochemical assays.
| Parameter | Assay Type | Value | Reference |
| IC50 | Enzymatic Chromogenic Assay | 26 µM | |
| IC50 | Plasma Clot Lysis Assay | 16 µM | |
| KD | Isothermal Calorimetry (binding to latent PAI-1) | 0.29 µM at 35 °C | [4] |
Signaling Pathway
References
- 1. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 2. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAI-1: An Integrator of Cell Signaling and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human PAI1 ELISA Kit (BMS2033) - Invitrogen [thermofisher.com]
- 5. TGF-β1-induced plasminogen activator inhibitor-1 expression in vascular smooth muscle cells requires pp60c-src/EGFRY845 and Rho/ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ3976 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to AZ3976
Physicochemical and Solubility Data
Proper stock solution preparation begins with accurate information regarding the compound's properties. The following table summarizes essential quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 317.34 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][3][4][5] |
| Solubility in DMSO | Up to 100 mg/mL (315.12 mM) | [4] |
| Recommended Stock Concentration | 10 mM - 100 mM in 100% DMSO | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial dilutions.
-
Preparation: Before starting, ensure the work area is clean and that all materials are readily accessible. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.17 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 317.34 g/mol = 0.00317 g = 3.17 mg
-
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For 3.17 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication for 5-10 minutes can be beneficial[5]. Visually inspect the solution to ensure there are no visible particles. It is noted that using newly opened, hygroscopic DMSO can significantly impact solubility[4].
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes[4].
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to a year)[4][5].
-
Preparation of Working Solutions
For most cell-based assays and enzymatic experiments, the high concentration of DMSO in the stock solution is toxic. Therefore, the stock solution must be diluted to a working concentration where the final DMSO concentration is typically below 0.5%.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Inhibition by this compound
The diagram below outlines the mechanism of action of this compound.
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PAI-1 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing AZ3976 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
The following table summarizes the quantitative data for the in vitro efficacy of this compound.
| Assay Type | Parameter | Value | Reference |
| Enzymatic Chromogenic Assay | IC50 for PAI-1 inhibition | 26 µM | [1][2][3] |
| Plasma Clot Lysis Assay | IC50 | 16 µM | [1][2][3] |
| Isothermal Calorimetry | KD for latent PAI-1 binding (at 35°C) | 0.29 µM | [1][2] |
| Isothermal Calorimetry | Binding Stoichiometry (this compound:latent PAI-1) | 0.94 | [1][2] |
Experimental Protocols
Enzymatic Chromogenic Assay for PAI-1 Inhibition
Materials:
-
Human single-chain tPA
-
Chromogenic tPA substrate (e.g., S-2288)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% Tween 20)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the chromogenic tPA substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the remaining active tPA.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Plasma Clot Lysis Assay
This assay measures the ability of this compound to enhance fibrinolysis in a more physiologically relevant plasma environment.
Materials:
-
Human plasma (citrated)
-
Human tPA
-
Calcium chloride (CaCl2) solution
-
Assay Buffer
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Initiate clot formation by adding human plasma and CaCl2 to each well.
-
Simultaneously, add tPA to initiate fibrinolysis.
-
Monitor the clot lysis by measuring the change in optical density (e.g., at 405 nm) over time in a microplate reader at 37°C.[1]
-
The time to clot lysis is determined for each concentration of this compound.
-
Plot the lysis time against the this compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound solution
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Monitor the change in response units (RU) over time to measure binding.
-
Regenerate the sensor surface between injections if necessary.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Materials:
-
Isothermal titration calorimeter
-
This compound solution
-
Dialysis buffer
Protocol:
-
Load the this compound solution into the injection syringe.
-
Fit the resulting isotherm to a suitable binding model to determine the KD, n, and ΔH.
Conclusion
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition Using AZ3976
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways and transcription factors. The study of compounds that can modulate EMT is of paramount importance for the development of novel therapeutic strategies against cancer and fibrosis.
These application notes provide a comprehensive guide for utilizing AZ3976 to study its effects on EMT. Detailed protocols for key in vitro assays are provided, along with examples of expected outcomes and data presentation.
Table of Contents
-
Compound Information: this compound
-
Hypothesized Mechanism of Action in EMT
-
Experimental Protocols
-
Cell Culture and Treatment
-
Western Blotting for EMT Marker Expression
-
Immunofluorescence Staining of EMT Markers
-
Quantitative Real-Time PCR (qPCR) for EMT-related Gene Expression
-
Transwell Migration and Invasion Assays
-
-
Data Presentation
-
Signaling Pathways and Experimental Workflow Diagrams
Compound Information: this compound
| Parameter | Value | Reference |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | [1][2][3] |
| IC50 (enzymatic chromogenic assay) | 26 µM | [2][3] |
| IC50 (plasma clot lysis assay) | 16 µM | [2] |
| Binding Characteristics | Binds to latent PAI-1, not active PAI-1 | [1][2] |
| Mechanism of Inhibition | Enhances the latency transition of active PAI-1 | [1][2] |
| Chemical Formula | C21H24F3N5O5S | [4] |
| Molecular Weight | 515.5 g/mol | [4] |
| Solubility | Soluble in DMSO and Ethanol | [4] |
Note: While both this compound and AZD3965 are AstraZeneca compounds, they are distinct molecules with different primary targets. AZD3965 is a selective inhibitor of Monocarboxylate Transporter 1 (MCT1) with a Ki of 1.6 nM.[4][5][6][7][8][9] Inhibition of MCT1 has also been linked to the modulation of EMT, presenting an alternative but separate avenue of investigation.
Hypothesized Mechanism of Action in EMT
-
Restore plasmin-mediated ECM degradation, leading to a microenvironment less favorable for the mesenchymal phenotype.
-
Reduce the bioavailability of EMT-inducing growth factors.
These effects are expected to lead to a reversal of the mesenchymal phenotype, characterized by the re-expression of epithelial markers and a reduction in cell migration and invasion.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on EMT in a suitable cancer cell line known to undergo this transition (e.g., A549, MDA-MB-231, Panc-1).
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line that exhibits a mesenchymal phenotype or can be induced to undergo EMT (e.g., with TGF-β treatment).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 1 µM to 50 µM).
-
Treatment: Seed the cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Western Blotting for EMT Marker Expression
This protocol allows for the quantification of changes in key epithelial and mesenchymal protein markers.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin (epithelial marker), N-cadherin (mesenchymal marker), and Vimentin (mesenchymal marker) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using software such as ImageJ to quantify the relative protein expression levels.
Immunofluorescence Staining of EMT Markers
This protocol allows for the visualization of changes in cell morphology and the subcellular localization of EMT markers.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in section 3.1.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block the cells with 1% BSA in PBS for 1 hour. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qPCR) for EMT-related Gene Expression
This protocol quantifies changes in the mRNA levels of key EMT-inducing transcription factors.
-
RNA Extraction and cDNA Synthesis: After treatment with this compound, extract total RNA from the cells using a suitable kit (e.g., TRIzol). Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for EMT-related transcription factors such as SNAIL, SLUG, and TWIST. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Transwell Migration and Invasion Assays
These assays assess the functional consequences of this compound treatment on cell motility.
-
Cell Preparation: After treatment with this compound for the desired duration, harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Migration Assay: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Seed the treated cells in the upper chamber in serum-free medium.
-
Invasion Assay: Coat the Transwell inserts with a layer of Matrigel to mimic the basement membrane. The rest of the setup is the same as the migration assay.
-
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours), depending on the cell type.
-
Staining and Quantification: Remove the non-migrated/invaded cells from the top of the insert with a cotton swab. Fix the cells that have migrated/invaded to the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope. The results can be expressed as the average number of migrated/invaded cells per field or as a percentage of the control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on EMT Marker Protein Expression (Example Data)
| Treatment | E-cadherin (relative expression) | N-cadherin (relative expression) | Vimentin (relative expression) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (10 µM) | 1.85 ± 0.21 | 0.55 ± 0.09 | 0.62 ± 0.08* |
| This compound (25 µM) | 2.54 ± 0.30 | 0.31 ± 0.07 | 0.40 ± 0.06** |
*Data are presented as mean ± SD from three independent experiments. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Effect of this compound on EMT-related Gene Expression (Example Data)
| Treatment | SNAIL (fold change) | SLUG (fold change) | TWIST (fold change) |
| Vehicle Control | 1.00 ± 0.10 | 1.00 ± 0.13 | 1.00 ± 0.09 |
| This compound (10 µM) | 0.68 ± 0.08 | 0.72 ± 0.09 | 0.65 ± 0.07* |
| This compound (25 µM) | 0.42 ± 0.06 | 0.51 ± 0.07 | 0.48 ± 0.05** |
*Data are presented as mean ± SD from three independent experiments. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 3: Effect of this compound on Cell Migration and Invasion (Example Data)
| Treatment | Migrated Cells (per field) | Invaded Cells (per field) |
| Vehicle Control | 150 ± 15 | 85 ± 9 |
| This compound (10 µM) | 82 ± 10 | 41 ± 6 |
| This compound (25 µM) | 45 ± 7 | 22 ± 4 |
*Data are presented as mean ± SD from three independent experiments. **p < 0.01, **p < 0.001 vs. Vehicle Control.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Hypothesized signaling pathway of this compound in the reversal of EMT.
Caption: Workflow for investigating the impact of this compound on EMT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment | MDPI [mdpi.com]
- 8. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD3965 | MCT1/2 Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Investigating Radiation-Induced Fibrosis with AZD3976
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of cancer treatment, but its efficacy can be limited by damage to surrounding healthy tissues, often leading to radiation-induced fibrosis (RIF). RIF is a chronic and progressive condition characterized by excessive deposition of extracellular matrix, leading to organ dysfunction and significantly impacting the quality of life of cancer survivors.[1][2][3] The pathogenesis of RIF is complex, involving a persistent inflammatory response, activation of fibroblasts into myofibroblasts, and dysregulated signaling pathways, with Transforming Growth Factor-beta (TGF-β) playing a central role.[1][4][5][6]
Recent research has highlighted the importance of cellular metabolism in the development of fibrotic diseases. Myofibroblast differentiation and activity are associated with a metabolic shift towards increased glycolysis.[7] This metabolic reprogramming necessitates the export of lactate (B86563) to maintain intracellular pH and glycolytic flux. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are crucial for this lactate transport.[7][8]
AZD3976 is a potent and selective inhibitor of MCT1.[8][9] By blocking MCT1-mediated lactate transport, AZD3976 has the potential to disrupt the metabolic environment that supports myofibroblast function and survival, thereby offering a novel therapeutic strategy to mitigate or treat RIF. These application notes provide a comprehensive overview and detailed protocols for utilizing AZD3976 in preclinical investigations of radiation-induced fibrosis.
Mechanism of Action and Signaling Pathway
Radiation exposure triggers a cascade of events in normal tissue, initiating with DNA damage and the generation of reactive oxygen species (ROS).[1][3] This leads to a chronic inflammatory state and the release of pro-fibrotic cytokines, most notably TGF-β.[1][4][5] TGF-β signaling, through both canonical (Smad-dependent) and non-canonical pathways, drives the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.[5] These activated myofibroblasts exhibit a glycolytic metabolic phenotype, producing and exporting large amounts of lactate via MCTs to sustain their high proliferative and synthetic activity.
AZD3976 inhibits MCT1, which is involved in the transport of lactate across the cell membrane.[8][10] In the context of fibrosis, inhibiting MCT1 on fibroblasts is hypothesized to lead to intracellular lactate accumulation and a disruption of the metabolic processes that fuel myofibroblast activation and collagen synthesis. This intervention is expected to attenuate the fibrotic response to radiation.
Experimental Protocols
The following protocols describe a proposed workflow for investigating the efficacy of AZD3976 in a murine model of radiation-induced lung fibrosis. These are adapted from established methodologies, as direct studies of AZD3976 in RIF models are not yet published.
Animal Model and Induction of Radiation-Induced Lung Fibrosis
-
Animal Strain: C57BL/6 mice are recommended as they are a well-established and susceptible strain for studying radiation-induced lung fibrosis.[11]
-
Irradiation Procedure:
-
Anesthetize mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Place mice in a specialized jig that shields the body while exposing the thoracic region.
-
Deliver a single dose of 12-16 Gy of radiation to the whole thorax using a small animal irradiator. The precise dose may need to be optimized based on the specific equipment and endpoints.
-
Monitor animals regularly for signs of distress, weight loss, and respiratory changes.
-
-
Experimental Groups:
-
Group 1: Sham-irradiated + Vehicle control
-
Group 2: Irradiated + Vehicle control
-
Group 3: Irradiated + AZD3976 treatment
-
Group 4: Sham-irradiated + AZD3976 treatment (optional, to assess drug effects in healthy tissue)
-
AZD3976 Administration Protocol (Proposed)
-
Drug Formulation: AZD3976 can be formulated for oral gavage or intraperitoneal injection. A common vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
Dosage and Schedule: Based on preclinical oncology studies, a dosage of 50-100 mg/kg, administered once or twice daily by oral gavage, is a reasonable starting point. The treatment can be initiated shortly after irradiation and continued for the duration of the study (e.g., 16-24 weeks).
-
Route of Administration: Oral gavage is a common and clinically relevant route.
Endpoint Analysis for Fibrosis Assessment
-
Histological Analysis:
-
At the study endpoint (e.g., 16 or 24 weeks post-irradiation), euthanize mice and perfuse the lungs with saline.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section for staining.
-
Hematoxylin and Eosin (H&E) Staining: To assess overall lung architecture and inflammation.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (blue staining).
-
Fibrosis Scoring: Use a semi-quantitative scoring system, such as the Ashcroft score, to grade the extent of fibrosis.
-
-
Hydroxyproline Assay:
-
Harvest a portion of the lung tissue and hydrolyze it in 6N HCl.
-
Use a commercial hydroxyproline assay kit to quantify the amount of this amino acid, which is a major component of collagen. This provides a quantitative measure of total collagen content.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from lung tissue homogenates.
-
Synthesize cDNA and perform quantitative real-time PCR.
-
Analyze the expression of key fibrotic genes, such as:
-
Col1a1 (Collagen type I alpha 1)
-
Acta2 (α-smooth muscle actin, α-SMA)
-
Tgf-β1 (Transforming growth factor-beta 1)
-
Ctgf (Connective tissue growth factor)
-
-
-
Protein Analysis (Western Blot):
-
Prepare protein lysates from lung tissue.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against key signaling proteins, including:
-
Phospho-Smad3 and Total Smad3
-
α-SMA
-
Collagen I
-
MCT1
-
-
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from the proposed experiments.
Table 1: Histological and Biochemical Assessment of Lung Fibrosis
| Treatment Group | Ashcroft Score (mean ± SD) | Hydroxyproline Content (µg/mg tissue, mean ± SD) |
| Sham + Vehicle | ||
| Irradiated + Vehicle | ||
| Irradiated + AZD3976 |
Table 2: Gene Expression Analysis of Fibrotic Markers in Lung Tissue
| Treatment Group | Col1a1 (Fold Change vs. Sham) | Acta2 (Fold Change vs. Sham) | Tgf-β1 (Fold Change vs. Sham) |
| Sham + Vehicle | 1.0 | 1.0 | 1.0 |
| Irradiated + Vehicle | |||
| Irradiated + AZD3976 |
Table 3: Protein Expression Analysis of Key Signaling Molecules
| Treatment Group | p-Smad3 / Total Smad3 Ratio | α-SMA Protein Level (relative to loading control) |
| Sham + Vehicle | ||
| Irradiated + Vehicle | ||
| Irradiated + AZD3976 |
Conclusion
The investigation of AZD3976 as a therapeutic agent for radiation-induced fibrosis represents a promising new avenue of research. By targeting the metabolic adaptations of activated myofibroblasts, AZD3976 offers a novel mechanism to potentially halt or reverse the progression of this debilitating condition. The protocols and frameworks provided here offer a robust starting point for preclinical studies designed to evaluate the efficacy and mechanism of action of AZD3976 in the context of RIF. Rigorous and well-controlled experiments based on these guidelines will be crucial in determining the translational potential of MCT1 inhibition for this significant unmet medical need.
References
- 1. Quantitative assessment of radiation dose and fractionation effects on normal tissue by utilizing a novel lung fibrosis index model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CT-based quantitative evaluation of radiation-induced lung fibrosis: a study of interobserver and intraobserver variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Therapeutics Inhibition of Monocarboxylate Transporter-1 ( MCT 1 ) by AZD 3965 Enhances Radiosensitivity by Reducing Lactate Transport | Semantic Scholar [semanticscholar.org]
- 5. Dose-dependent induction of transforming growth factor beta (TGF-beta) in the lung tissue of fibrosis-prone mice after thoracic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Radiation-induced TGF-beta Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azithromycin attenuates acute radiation-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZ3976 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
Frequently Asked Questions (FAQs)
Q1: What is AZ3976 and its mechanism of action?
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1][5] A stock solution of 100 mM in 100% DMSO has been used in published research.[1][5] Commercially available information suggests a solubility of up to 45 mg/mL in DMSO.[6]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[7][8] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are some initial steps to address this:
-
Ensure thorough mixing: Vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Try serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
Lower the final concentration: If possible, reduce the final concentration of this compound in your experiment.
-
Warm the buffer: Gently warming the aqueous buffer before adding the compound might increase its solubility.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in cell-based assays should typically be kept below 0.5%.[7] It is crucial to test the tolerance of your specific cell line to DMSO.
Q5: Are there any alternative solvents or additives I can use to improve solubility in aqueous buffers?
If the above measures are insufficient, you might consider using co-solvents or solubilizing agents. For in vivo preparations, formulations including PEG300 and Tween-80 have been documented.[2][6] For in vitro assays, the addition of a small amount of a biocompatible surfactant could be tested, but this should be done cautiously as it might interfere with the assay.[7]
Summary of this compound Properties and Solubility
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₅O₃ | [9] |
| Molecular Weight | 317.34 g/mol | [6] |
| CAS Number | 1418747-15-5 | [2][9] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mM | Stock solution for in vitro assays. | [1][5] |
| DMSO | 45 mg/mL (approx. 141.8 mM) | Sonication is recommended. | [6] |
Table 3: Example Formulation for In Vivo Studies
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| This formulation yields a solution of 2 mg/mL and sonication is recommended.[6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM solution, you will need 31.73 mg.
-
Dissolving: Add the appropriate volume of 100% DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Preparing Working Solutions in Aqueous Buffer
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris) and bring it to the experimental temperature.
-
Initial Dilution: If a high dilution factor is required, perform an initial dilution of the DMSO stock solution in DMSO.
-
Final Dilution: Add the this compound DMSO stock (or the intermediate dilution) to the aqueous buffer dropwise while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your assay (ideally <0.5% for cell-based assays).
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
Visual Guides
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | PAI-1 | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
Optimizing AZ3976 Concentration for Cell Culture Experiments: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZ3976?
Q2: What is the recommended starting concentration range for this compound in cell culture?
The provided IC50 values for this compound are from in vitro biochemical and plasma-based assays, which may not be directly applicable to cell culture conditions. Therefore, it is crucial to determine the optimal concentration for your specific cell line and experimental endpoint. A common practice for a new compound is to start with a broad logarithmic dilution series, for example, from 1 nM to 100 µM, to establish a dose-response curve.[4]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] To minimize the potential for solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to store it at -20°C or -80°C, protected from light.[4]
Q4: How does the presence of serum in the culture medium affect the activity of this compound?
Serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[4] This interaction should be considered when interpreting experimental results. If you suspect significant interference from serum proteins, you may need to conduct experiments in serum-free or reduced-serum conditions.
Data Summary
The following table summarizes the reported in vitro inhibitory concentrations of this compound. Note that these values should be used as a reference, and the optimal concentration in a cell-based assay will need to be determined empirically.
| Assay Type | Target | IC50 Value |
| Enzymatic Chromogenic Assay | PAI-1 | 26 µM[1][2][3] |
| Human Plasma Clot Lysis Assay | PAI-1 | 16 µM[1][2][3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound stock solution in a complete cell culture medium. A common approach is to prepare a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[4]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Medium without any additions.
-
Positive Control for Cell Death: A known cytotoxic agent.
-
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. This dose-response curve will help you determine the concentration at which this compound becomes cytotoxic to your cells and guide the selection of non-toxic concentrations for your functional assays.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The effective concentration in your cell system may be higher than the in vitro IC50 values. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your cell line may not express PAI-1, or the chosen endpoint may not be sensitive to PAI-1 inhibition. | 1. Test a higher concentration range.[4] 2. Ensure proper storage of the compound and prepare fresh dilutions for each experiment.[4] 3. Confirm PAI-1 expression in your cell line (e.g., by Western blot or qPCR). Use a positive control to validate your assay's responsiveness. |
| High levels of cell death or cytotoxicity observed. | 1. Concentration is too high: The concentration used may be toxic to the cells. 2. Solvent toxicity: The final DMSO concentration in the culture medium may be too high. 3. Off-target effects: At high concentrations, the inhibitor may affect other cellular pathways. | 1. Perform a dose-response experiment to determine the cytotoxic threshold and use concentrations well below this limit. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO alone) in your experiments to assess solvent effects.[4] 3. Use the lowest effective concentration of this compound to minimize potential off-target effects. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. 3. Variability in reagent quality: Different batches of serum or media can impact results. | 1. Standardize all cell culture parameters, including cell passage number, seeding density, and media components. 2. Ensure your pipettes are calibrated and practice consistent pipetting techniques. 3. Test new batches of critical reagents before use in large-scale experiments. |
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
troubleshooting AZ3976 instability in long-term studies
Welcome to the technical support center for AZ3976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term studies and to troubleshoot potential issues related to its unique mechanism of action.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q2: I am observing inconsistent IC50 values for this compound in my assays. What could be the cause?
-
Assay Temperature: Temperature affects the rate of spontaneous and this compound-induced latency transition.[8] Maintaining a consistent and controlled temperature throughout your experiments is essential for reproducible results.
Q4: Is this compound stable in plasma for in vivo studies?
A4: this compound was found to be unstable in rat plasma, which precluded its use in in vivo studies in that species.[1] Researchers planning in vivo experiments should first assess the stability of this compound in the plasma of the specific species being used.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 | Reference |
| Enzymatic Chromogenic Assay | 26 µM | [1][2][9] |
| Plasma Clot Lysis Assay | 16 µM | [1][2][9] |
| PAI-1 Conformation | Binding Affinity (KD) | Temperature | Reference |
| Active PAI-1 | No measurable binding | - | [1][2] |
| Latent PAI-1 | 0.29 µM | 35 °C | [1][2][3] |
Experimental Protocols
-
Reagents:
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, with 0.1% Tween-80)
-
Tissue Plasminogen Activator (tPA)
-
Chromogenic tPA substrate
-
Procedure:
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for Troubleshooting IC50 Variability
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural factors affecting the choice between latency transition and polymerization in inhibitory serpins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of plasminogen activator inhibitor 1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-range allostery mediates the regulation of plasminogen activator inhibitor-1 by cell adhesion factor vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
overcoming vitronectin interference in AZ3976 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3976 who may encounter interference from vitronectin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is vitronectin and why might it interfere with my AZD3976 experiments?
A1: Vitronectin is a glycoprotein (B1211001) found in serum and the extracellular matrix that plays a significant role in cell adhesion and spreading in cell cultures.[1] Interference in your experiments with AZD3976 can occur if your cells of interest interact with vitronectin, potentially masking or altering the specific effects of the compound you are studying. This is particularly relevant in cell-based assays where outcomes are dependent on cell attachment, proliferation, or signaling pathways that can be influenced by vitronectin-integrin binding.
Q2: How do I know if vitronectin is causing interference in my assay?
A2: Unexplained variability in assay results, inconsistent dose-response curves, or higher-than-expected background signal can all be indicators of vitronectin interference. To confirm this, you can run control experiments using vitronectin-depleted serum or by pre-blocking the culture surface with an inert protein.
Q3: What are the common methods to minimize vitronectin interference?
A3: The most common strategies involve blocking the non-specific binding sites that vitronectin might occupy or using serum-free media if your cell line can be maintained in such conditions. Pre-coating culture plates with a blocking agent like Bovine Serum Albumin (BSA) or a specific vitronectin-blocking antibody can effectively reduce interference.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in a cell-based assay | Non-specific binding of cells or detection reagents to vitronectin coated on the culture surface. | 1. Pre-treat culture plates with a blocking buffer containing 1-5% BSA for 30-60 minutes at 37°C. 2. Use serum-free or vitronectin-depleted media for the duration of the assay. 3. Add a competitive inhibitor of vitronectin binding, such as an RGD peptide, to the assay medium. |
| Inconsistent AZD3976 dose-response | Variable cell attachment and signaling due to inconsistent vitronectin coating from serum. | 1. Standardize the lot of fetal bovine serum (FBS) used in your experiments. 2. Switch to a defined, serum-free medium to eliminate variability from serum components. 3. Coat plates with a defined extracellular matrix protein other than vitronectin (e.g., fibronectin or collagen) that is compatible with your cells. |
| Poor cell attachment after blocking | The blocking agent is preventing the attachment of your specific cell type. | 1. Titrate the concentration of the blocking agent to find a balance between blocking non-specific binding and allowing cell attachment. 2. Try a different blocking agent, such as gelatin or casein. 3. If using serum-free media, ensure it is supplemented with the necessary attachment factors for your cells. |
Experimental Protocols
Protocol 1: Pre-blocking of Culture Plates to Mitigate Vitronectin Interference
-
Prepare a sterile blocking buffer solution of 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Add a sufficient volume of the blocking buffer to completely cover the surface of the wells in your culture plate (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 1-2 hours.
-
Aspirate the blocking buffer from the wells.
-
Wash the wells twice with sterile PBS.
-
Your plates are now ready for cell seeding and your AZD3976 experiment.
Protocol 2: Assay in Vitronectin-Depleted Serum
-
Obtain commercially available vitronectin-depleted fetal bovine serum.
-
Prepare your cell culture medium using the vitronectin-depleted serum at your desired concentration.
-
Culture and treat your cells with AZD3976 according to your standard protocol.
-
Compare the results to those obtained using your standard serum-containing medium to assess the impact of vitronectin.
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Mitigating Vitronectin Interference
References
Technical Support Center: Optimizing In Vivo Studies with PAI-1 Inhibitors – The Case of AZ3976
Compound of Interest: AZ3976, a small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). Indication: Preclinical research in areas where PAI-1 inhibition is a therapeutic goal, such as cardiovascular diseases and cancer. Audience: Researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing Challenges in Translating In Vitro PAI-1 Inhibition to In Vivo Models
| Problem | Potential Cause | Recommended Action |
| Lack of Efficacy in Animal Models | Species Specificity: The inhibitor may not be effective against the PAI-1 of the chosen animal model. For instance, this compound does not inhibit rat PAI-1.[1] | 1. In Vitro Cross-Reactivity Testing: Before initiating in vivo studies, perform in vitro assays (e.g., chromogenic assay) using PAI-1 from the intended animal model to confirm inhibitory activity. 2. Select an Appropriate Animal Model: If the compound is not active against the PAI-1 of a common model (e.g., rat, mouse), consider using a different species or a humanized model if available. |
| Plasma Instability: The compound may be rapidly degraded in the plasma of the animal model, preventing it from reaching the target. This compound was found to be unstable in rat plasma.[1] | 1. In Vitro Plasma Stability Assay: Incubate the compound in plasma from the chosen animal model and measure its concentration over time using LC-MS/MS. 2. Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the compound's half-life, clearance, and exposure levels in vivo. 3. Formulation Optimization: Investigate different formulation strategies (e.g., encapsulation, use of stabilizers) to protect the compound from degradation. | |
| Interaction with Vitronectin: Vitronectin, a protein abundant in plasma and the extracellular matrix, stabilizes the active conformation of PAI-1 and can prevent inhibitor binding.[2] The presence of vitronectin has been shown to abolish the in vitro activity of this compound.[2] | 1. In Vitro Assays with Vitronectin: Conduct in vitro functional assays (e.g., plasma clot lysis) in the presence of physiological concentrations of vitronectin to assess if the inhibitor's efficacy is affected. 2. Structural Analysis: If the crystal structure of the inhibitor bound to PAI-1 is known, analyze the binding site to see if it overlaps with the vitronectin binding region. The binding site of this compound partially overlaps with the vitronectin binding site.[2] 3. Dose Escalation Studies: In vivo, higher concentrations of the inhibitor may be required to compete with vitronectin. | |
| High Variability in In Vivo Results | Inconsistent Formulation: Poor solubility or inconsistent preparation of the dosing solution can lead to variable exposure. | 1. Standardized Formulation Protocol: Develop and adhere to a strict, documented procedure for preparing the compound formulation for each experiment. 2. Solubility Assessment: Determine the compound's solubility in various pharmaceutically acceptable vehicles. |
| Biological Variability: Inherent biological differences between individual animals can lead to varied responses. | 1. Increase Group Size: Utilize a sufficient number of animals per group to ensure statistical power and account for biological variability. 2. Standardize Experimental Procedures: Maintain consistency in all experimental steps, including animal handling, dosing, and endpoint measurements. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What is the in vitro potency of this compound?
A2: The in vitro potency of this compound has been determined in various assays. For a summary of the quantitative data, please refer to the data tables below.
Q3: Has this compound been tested in vivo?
A3: No, according to published literature, this compound has not been tested in vivo.[1][3]
Q4: Why wasn't this compound tested in vivo?
Q5: How does vitronectin affect the activity of this compound?
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | IC50 (µM) | Target |
| Enzymatic Chromogenic Assay | 26 | Human PAI-1 |
| Plasma Clot Lysis Assay | 16 | Human PAI-1 |
Table 2: Binding Affinity of this compound
| Method | KD (µM) | Target | Temperature (°C) |
| Isothermal Titration Calorimetry (ITC) | 0.29 | Latent Human PAI-1 | 35 |
Experimental Protocols
Protocol 1: Human Plasma Clot Lysis Assay
Materials:
-
Human plasma
-
Tissue factor
-
Calcium chloride (CaCl₂)
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of human plasma containing tissue factor.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle-only control.
-
Initiate clot formation by adding CaCl₂ to all wells.
-
Immediately begin monitoring the absorbance at 405 nm at regular intervals to measure clot lysis.
-
The time to 50% clot lysis is determined for each concentration of the test compound.
-
The IC50 value is calculated by plotting the time to 50% lysis against the compound concentration.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Analysis
SPR can be used to characterize the binding kinetics of a compound to its target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Test compound (e.g., this compound)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the test compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
After each injection, allow for dissociation of the compound from the protein.
-
Regenerate the sensor surface if necessary.
-
Analyze the binding data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: Workflow for Assessing In Vivo Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: AZ3976 In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of AZ3976 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: I am having trouble with my in vivo experiments using this compound in rats. What could be the issue?
Q3: Is there a recommended formulation for in vivo delivery of this compound?
Due to the challenges with its use in common animal models like rats, there is no established and validated in vivo formulation for this compound reported in the scientific literature. However, a general formulation for preclinical compounds with similar properties that could be used as a starting point for other species (pending validation) is as follows:
-
Dissolve the compound in DMSO to create a stock solution.
-
For a 1 mL working solution, take 100 µL of the DMSO stock, add 400 µL of PEG300, and mix.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach the final volume.[1]
Important Note: This is a general vehicle suggestion and would require extensive validation for solubility, stability, and tolerability with this compound in the specific animal model being used.
Q4: Are there alternative compounds to consider for in vivo studies targeting similar pathways?
If your research is focused on monocarboxylate transporters (MCTs), you may be thinking of AZD3965 , a potent and selective MCT1 inhibitor that has been successfully used in animal models.[5][6][7] It is a common point of confusion as both are AstraZeneca compounds. AZD3965 has demonstrated in vivo activity in mouse xenograft models.[5][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Lack of efficacy in a rat model. | This compound does not inhibit rat PAI-1 and is unstable in rat plasma.[2][3] | - Confirm the species-specificity of your compound. - Consider using a different animal model where this compound activity has been validated. - If targeting PAI-1 in rats, a different PAI-1 inhibitor with known cross-species activity will be necessary. |
| Compound precipitation in the formulation. | Poor aqueous solubility of this compound. | - Adjust the ratios of co-solvents (e.g., DMSO, PEG300) in your vehicle. - Perform solubility testing with different vehicles. - Consider alternative formulation strategies such as cyclodextrin-based formulations or lipid-based delivery systems. |
| Adverse events or toxicity in animals. | Vehicle toxicity or off-target effects of the compound. | - Run a vehicle-only control group to assess the tolerability of the formulation. - Reduce the dose of this compound. - Monitor animals closely for signs of toxicity. |
Data and Protocols
In Vitro Activity of this compound
| Assay | IC50 / KD | Notes |
| PAI-1 Chromogenic Assay | 26 µM | [2][4] |
| Human Plasma Clot Lysis Assay | 16 µM | [2][4] |
| Binding to Latent PAI-1 (Isothermal Calorimetry) | KD of 0.29 µM at 35°C | [2][4] |
Experimental Protocol: In Vitro PAI-1 Inhibition Assay
This protocol is a generalized representation based on published methods.[2][8]
-
Compound Preparation: Dissolve this compound in 100% DMSO to a stock concentration of 100 mM.[2] Prepare serial dilutions in the appropriate assay buffer.
-
Addition of uPA: After the initial incubation, add urokinase-type plasminogen activator (uPA) and incubate further.
-
Substrate Addition: Add a chromogenic substrate for uPA.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine the rate of substrate cleavage.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Logical relationship of this compound species specificity.
Caption: Signaling pathway of MCT1 inhibition by AZD3965.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AZ3976 Inhibition of PAI-1
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZ3976?
Q3: My functional assay results are inconsistent. What could be the cause?
A3: Inconsistency in functional assays can arise from several factors:
-
Pipetting and Mixing: Inconsistent pipetting or inadequate mixing of reagents can lead to high variability between wells.[6]
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not interfere with the assay components.
Q4: Does the presence of other proteins affect this compound activity?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition observed in any assay format. | Incorrect Mechanism of Action Tested: Your assay is designed to detect direct binding to active PAI-1. | Switch to a functional assay that measures the loss of active PAI-1 over time, such as a chromogenic tPA/uPA activity assay or a plasma clot lysis assay.[1][4] |
| Presence of Vitronectin (VN): Your assay system (e.g., plasma, serum, or buffer supplemented with VN) contains vitronectin. | Remove vitronectin from your assay system. If using plasma, consider using immunodepleted plasma or a purified system. Note that this compound does not inhibit the PAI-1•VN complex.[1][7] | |
| Incorrect PAI-1 Species: You are using a non-human PAI-1 (e.g., rat PAI-1). | This compound is species-specific. Use active human PAI-1 for your experiments.[3] | |
| Weak or no inhibition in a chromogenic functional assay. | Low Specific Activity of PAI-1: Your PAI-1 stock contains a high percentage of already latent or inactive PAI-1. | Use a high-quality active PAI-1 preparation with known specific activity. A typical active preparation may contain ~75% active protein.[1] |
| Suboptimal Assay Conditions: Incubation time is too short for the latency transition to occur, or the temperature is not optimal. | Increase the pre-incubation time of this compound with active PAI-1 before adding the protease (tPA/uPA). The original studies used temperatures of 35-37°C.[1][2] | |
| Inappropriate Assay Endpoint: You are measuring PAI-1 antigen levels (e.g., via ELISA) instead of PAI-1 activity. | An ELISA for total PAI-1 antigen will not distinguish between active and latent forms and is unsuitable for measuring this compound activity. Use a functional assay that measures active PAI-1.[9] | |
| High variability between replicate wells. | Inconsistent Reagent Handling: Inaccurate pipetting, especially of enzymes and inhibitors. | Use calibrated pipettes, pre-wet tips, and ensure thorough but gentle mixing after adding each reagent.[6] |
| Temperature Gradients: "Edge effects" in the microplate due to uneven temperature distribution during incubation. | Ensure uniform incubation temperature across the plate. Consider incubating the plate in a humidified chamber and avoiding the outer wells if variability persists.[6] | |
| Compound Precipitation: this compound may be precipitating out of solution at the tested concentration. | Check the solubility of this compound in your final assay buffer. Ensure the DMSO concentration is low and consistent. A stock solution can be prepared in 100% DMSO.[1] |
Summary of this compound Properties
| Property | Value | Source |
| IC50 (Chromogenic Assay) | 26 µM | [1][2][4] |
| IC50 (Plasma Clot Lysis Assay) | 16 µM | [1][2][4] |
| Binding Target | Latent PAI-1 / Prelatent PAI-1 | [1][2] |
| Binding Affinity (KD to Latent PAI-1) | 0.29 µM at 35°C | [1][2] |
| Effect of Vitronectin | Inhibition is abolished | [1][7][8] |
| Species Specificity | Inactive against rat PAI-1 | [1][3] |
Experimental Protocols & Visualizations
Mechanism of Action of this compound
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 9. PAI-1 Test | Active Human PAI-1 Functional Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]
AZ3976 Technical Support Center: Addressing Potential Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for AZ3976?
Q2: What are the known on-target potency and binding affinities of this compound?
Q3: Is there any information on the selectivity and known off-targets of this compound?
A3: Comprehensive public off-target screening data for this compound is limited. However, the initial characterization studies revealed the following:
Q4: What are some related compounds to this compound?
Troubleshooting Guide for Unexpected Experimental Results
Unexpected results in your experiments with this compound could be due to a variety of factors, including off-target effects. This guide provides a systematic approach to troubleshooting.
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected potency in cell-based assays. | 1. Presence of high levels of vitronectin in serum-containing media, which can sequester PAI-1 and prevent this compound binding. 2. The experimental system uses a non-human species (e.g., rat, mouse) where this compound has poor activity. 3. Compound degradation or poor cell permeability. | 1. Perform experiments in serum-free or low-serum media. 2. Confirm the species reactivity of this compound. Consider using a different PAI-1 inhibitor known to be active in your model system. 3. Verify the integrity and purity of your this compound stock. Perform a cell permeability assay. |
| Cell toxicity or other phenotypic effects in the absence of PAI-1. | 1. This is a strong indicator of an off-target effect. | 1. Use a PAI-1 knockout or knockdown cell line as a negative control. 2. Perform a dose-response curve to determine if the toxicity is concentration-dependent. 3. Consider performing broad-panel kinase or receptor screening to identify potential off-target binding partners. |
| Inconsistent results between different assay formats (e.g., biochemical vs. cell-based). | 1. Differences in the conformational state of PAI-1. This compound specifically binds to the latent form. 2. Presence of interacting proteins in the cellular environment that are absent in biochemical assays. | 1. Ensure your biochemical assay format can detect the acceleration of PAI-1 latency. A direct binding assay with latent PAI-1 is recommended. 2. Identify potential PAI-1 interacting proteins in your cellular model that may interfere with this compound activity. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value | Assay |
| IC50 | 26 µM | Enzymatic Chromogenic Assay[1][2][3] |
| IC50 | 16 µM | Plasma Clot Lysis Assay[1][2][3] |
| KD | 0.29 µM | Isothermal Calorimetry (binding to latent PAI-1)[1][3][4] |
Table 2: Known Selectivity Profile of this compound
| Target | Concentration | Result |
| tPA | 100 µM | No effect[1][5][6] |
| PAI-1/Vitronectin Complex | 100 µM | No inhibition[1][5][6] |
| Rat PAI-1 | 100 µM | No effect[5] |
| Compound |
| Tiplaxtinin |
| TM5441 |
| TM5275 |
| Aleplasinin |
| Upamostat |
| UKI-1 |
| UK-371804 |
| Diaplasinin |
| (Data sourced from MedchemExpress)[2] |
Experimental Protocols
-
Materials:
-
Human tPA
-
Chromogenic tPA substrate (e.g., S-2288)
-
Assay buffer (e.g., PBS, pH 7.4)
-
This compound
-
384-well microplate
-
Procedure:
-
Add the chromogenic tPA substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
2. Plasma Clot Lysis Assay
This assay assesses the effect of this compound on the lysis of a plasma clot, which is a more physiologically relevant system.
-
Materials:
-
Human plasma
-
Human tPA
-
Thrombin or Calcium Chloride to initiate clotting
-
This compound
-
96-well microplate
-
-
Procedure:
-
Add human plasma to the wells of a microplate.
-
Add tPA.
-
Initiate clot formation by adding thrombin or calcium chloride.
-
Monitor the clot lysis by measuring the change in optical density (e.g., at 405 nm) over time.
-
The time to 50% clot lysis is determined for each concentration of this compound.
-
Plot the lysis time against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
Technical Support Center: Optimizing AZ3976 Incubation with Active PAI-1
Troubleshooting Guides & FAQs
A1: Several factors can contribute to reduced potency of AZ3976. Consider the following:
Q3: What is the mechanism of action of this compound?
Q4: Can I use this compound in plasma-based assays?
A4: Yes, this compound has been shown to be active in a plasma clot lysis assay, with a reported IC50 of 16 µM.[1][3][4] However, be mindful that plasma contains vitronectin, which can influence the observed potency of this compound.
Data Presentation
Table 1: Reported Potency and Binding Affinity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 26 µM | Enzymatic Chromogenic Assay | [1][3][4] |
| IC50 | 16 µM | Plasma Clot Lysis Assay | [1][3][4] |
| K_D | 0.29 µM | Isothermal Calorimetry (binding to latent PAI-1 at 35°C) | [1][2][4] |
Experimental Protocols
Materials:
-
This compound
-
Tissue Plasminogen Activator (tPA) or Urokinase-type Plasminogen Activator (uPA)
-
Chromogenic substrate for tPA or uPA (e.g., S-2288 or S-2444)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).
-
Prepare working solutions of tPA (or uPA) and the chromogenic substrate in assay buffer.
-
Experimental Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Blank Wells: Add assay buffer only.
-
-
Pre-incubation Time Course:
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
-
To each well (at the designated time point), add a fixed concentration of tPA (or uPA).
-
Add the chromogenic substrate to all wells.
-
Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each time point using the following formula: % Inhibition = (1 - (V_test / V_control)) * 100
-
Plot the percent inhibition as a function of the pre-incubation time. The time point at which the inhibition plateaus is the optimal pre-incubation time.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
dealing with batch-to-batch variability of AZ3976
Welcome to the technical support center for AZD3976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of AZD3976 and to troubleshoot potential issues, with a specific focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is AZD3976 and what is its mechanism of action?
AZD3976 is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the cell membrane.[2][3] In the context of cancer, many tumor cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactate (the Warburg effect).[2] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor growth.[3] By inhibiting MCT1, AZD3976 blocks lactate transport, leading to intracellular lactate accumulation, disruption of tumor cell metabolism, and ultimately, inhibition of cancer cell growth.[1][3][4]
Q2: I am observing inconsistent IC50 values for AZD3976 between different batches. What could be the cause?
Inconsistent IC50 values are a common challenge in in-vitro assays and can arise from several factors, which can be broadly categorized as issues with the compound itself, the experimental setup, or data analysis.[5] Batch-to-batch variability of a compound like AZD3976 can manifest as differences in purity, solubility, or the presence of impurities that may affect its biological activity.
Q3: How can I ensure the quality and consistency of a new batch of AZD3976?
Before starting extensive experiments with a new batch of AZD3976, it is crucial to perform some initial quality control checks. A comprehensive Certificate of Analysis (CoA) from the supplier is the first step.[6][7] Key parameters to check on the CoA include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally recommended for in-vitro studies.
-
Identity: Confirmed by methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Appearance: The physical state and color of the compound should be consistent with previous batches.
-
Solubility: The solvent and concentration at which the compound is soluble should be clearly stated.
If you have access to analytical equipment, you can perform your own characterization to confirm the supplier's specifications.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
This guide provides a systematic approach to troubleshooting inconsistent results that may be attributed to batch-to-batch variability of AZD3976.
Step 1: Compound and Reagent Verification
The first step in troubleshooting is to rule out any issues with the compound and other reagents used in your experiment.
Issue: Inconsistent Potency (IC50) Between Batches
-
Possible Cause 1: Variation in Compound Purity.
-
Troubleshooting:
-
Review the Certificate of Analysis (CoA) for each batch, paying close attention to the purity value determined by HPLC.
-
If possible, independently verify the purity of each batch using HPLC.
-
-
-
Possible Cause 2: Presence of Active or Inhibitory Impurities.
-
Possible Cause 3: Differences in Solubility or Stability.
Data Presentation: Example Certificate of Analysis Review
| Parameter | Batch A | Batch B | Acceptable Range | Action |
| Purity (HPLC) | 99.5% | 97.8% | >98% | Batch B is on the lower end of acceptability. Consider this when interpreting data. |
| Major Impurity 1 | 0.2% | 1.5% | <0.5% | The higher level of Impurity 1 in Batch B is a potential cause for inconsistent results. |
| Solubility (DMSO) | 25 mg/mL | 25 mg/mL | ≥ 20 mg/mL | Solubility appears consistent. |
| Appearance | White to off-white solid | White to off-white solid | Consistent | No significant difference. |
Step 2: Experimental Protocol Standardization
Even with a consistent compound, variations in your experimental protocol can lead to inconsistent results.
Issue: High Variability in Assay Readouts
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Possible Cause 2: Assay-Specific Variability.
Experimental Protocols
This assay measures the ability of AZD3976 to inhibit the uptake of lactate into cells expressing MCT1.
-
Cell Culture: Plate MCT1-expressing cells (e.g., Raji cells) in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Treatment: Pre-incubate the cells with serial dilutions of different batches of AZD3976 or vehicle control (e.g., DMSO) for 1 hour.
-
Lactate Uptake: Add a solution containing a labeled form of lactate (e.g., ¹⁴C-lactate) to each well and incubate for a defined period (e.g., 10 minutes).
-
Wash: Rapidly wash the cells with ice-cold PBS to remove extracellular lactate.
-
Lysis and Detection: Lyse the cells and measure the amount of intracellular labeled lactate using a scintillation counter.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of lactate uptake against the log of the AZD3976 concentration to determine the IC50 value.
This assay assesses the effect of AZD3976 on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[10]
-
Compound Treatment: The following day, treat the cells with a serial dilution of different batches of AZD3976 or vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Development: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[5]
This assay helps to determine if there are differences in the solubility of different batches of AZD3976 under your experimental conditions.
-
Stock Solution Preparation: Prepare a concentrated stock solution of each AZD3976 batch in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume of the DMSO stock solution to your assay buffer (e.g., PBS or cell culture medium) to achieve the desired final concentration.
-
Incubation and Observation: Incubate the solution at room temperature or 37°C for a set period (e.g., 2 hours) and visually inspect for any precipitate formation.[11][12]
-
Quantification (Optional): For a more quantitative assessment, the solution can be filtered or centrifuged to remove any undissolved compound, and the concentration of the soluble compound in the supernatant can be measured by UV-Vis spectrophotometry or LC-MS.[12]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition effect of flavonoids on monocarboxylate transporter 1 (MCT1) in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
AZ3976 Technical Support Center: Ensuring Stability During Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of AZ3976 during storage. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Troubleshooting Guides
Q: My this compound is showing signs of degradation. What should I do?
A: Degradation of this compound can manifest as discoloration of the solid compound, precipitation in stock solutions, or a decrease in its biological activity. If you suspect degradation, follow this troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound?
A: Proper storage is critical to prevent the degradation of this compound. The recommended conditions for both solid compound and stock solutions are summarized below.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| DMSO Stock Solution | -80°C | Up to 1 year | Recommended for long-term storage of stock solutions.[2] |
Q: How should I prepare stock solutions of this compound to ensure stability?
A: To prepare stable stock solutions of this compound, it is crucial to use an appropriate solvent and follow best practices for handling.
-
Solvent Selection : High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] The hygroscopic nature of DMSO means it can absorb moisture from the air, which may lead to hydrolysis of the compound. Therefore, using a fresh, unopened bottle of anhydrous DMSO is highly recommended.
-
Dissolution : To prepare a stock solution, for example at a concentration of 100 mM, dissolve the appropriate amount of this compound powder in anhydrous DMSO.[3] Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting : To avoid degradation from repeated freeze-thaw cycles, it is essential to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage : Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.[2]
Q: What are the common signs of this compound degradation?
A: While specific degradation products of this compound are not extensively documented in publicly available literature, general signs of small molecule degradation can be observed:
-
Visual Changes : For the solid compound, any change in color or appearance from the manufacturer's description may indicate degradation. For stock solutions, the appearance of precipitates or crystals upon thawing can be a sign of degradation or reduced solubility.
-
Reduced Biological Activity : A noticeable decrease in the expected biological effect in your experiments is a strong indicator that the compound may have degraded. If your experimental results become inconsistent or show a weaker than expected response, consider the stability of your this compound stock.
Q: How can I check the purity of my stored this compound?
A: The most reliable method to assess the purity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products.[4][5]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound. Method optimization will be required.
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A C18 reversed-phase column is a common starting point for small molecule analysis.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically used.
-
Sample Preparation :
-
Prepare a standard solution of freshly dissolved this compound at a known concentration in a suitable solvent (e.g., DMSO).
-
Prepare a sample of the stored this compound solution at the same concentration.
-
-
Analysis :
-
Inject the fresh standard solution to determine the retention time of the intact this compound.
-
Inject the stored sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the intact this compound.
-
-
Forced Degradation Studies : To validate that the HPLC method is "stability-indicating," forced degradation studies should be performed.[6] This involves subjecting a fresh solution of this compound to harsh conditions to intentionally induce degradation. The HPLC method should be able to resolve the intact this compound from the degradation products formed. Common stress conditions include:
-
Acidic and Basic Hydrolysis : Incubate the sample with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).
-
Oxidation : Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress : Heat the sample at an elevated temperature (e.g., 60-80°C).
-
Photostability : Expose the sample to UV light.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAI-1 | TargetMol [targetmol.com]
- 3. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Refining AZD3976 Dosage for Specific Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AZD3976 in cancer cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD3976?
A1: AZD3976 is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is a protein responsible for transporting lactate (B86563) across the cell membrane. In many cancer cells that rely on glycolysis for energy (the "Warburg effect"), there is a significant production and efflux of lactate to maintain intracellular pH and glycolytic flux.[2] By inhibiting MCT1, AZD3976 blocks this lactate transport, leading to an accumulation of intracellular lactate.[2][3] This disrupts the metabolic symbiosis within tumors, where some cancer cells utilize lactate produced by others. The consequences of MCT1 inhibition include feedback inhibition of glycolysis, increased dependence on oxidative phosphorylation for survival, and ultimately, a reduction in cancer cell proliferation.[4][5]
Q2: How do I determine the optimal starting concentration of AZD3976 for my cancer cell line?
A2: The optimal concentration of AZD3976 is highly dependent on the specific cancer cell line, particularly its expression levels of MCT1 and the alternative lactate transporter, MCT4. A good starting point is to perform a dose-response curve to determine the half-maximal growth inhibition concentration (GI50) or half-maximal inhibitory concentration (IC50). Based on published data, the effective concentration of AZD3976 can range from low nanomolar to micromolar. For example, in diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines with low MCT4 expression, GI50 values have been reported to be in the range of 3 to 39 nM.[3] Refer to the data summary table below for reported effective concentrations in various cell lines.
Q3: What is the role of MCT4 in AZD3976 sensitivity?
A3: The expression of Monocarboxylate Transporter 4 (MCT4) is a key factor in determining a cancer cell line's sensitivity to AZD3976.[3] While AZD3976 is a potent inhibitor of MCT1, it has significantly less activity against MCT4. Therefore, cancer cells that co-express high levels of MCT4 may have a compensatory mechanism for lactate efflux, making them more resistant to the effects of AZD3976.[3] It is highly recommended to assess the expression levels of both MCT1 and MCT4 in your cell line of interest before initiating dosage refinement studies.
Data Presentation: AZD3976 In Vitro Efficacy
The following table summarizes the reported half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for AZD3976 in various cancer cell lines. These values should be used as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | Reported GI50/IC50 (nM) | Reference |
| Toledo | Diffuse Large B-cell Lymphoma | ~5 | [3] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | ~10 | [3] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | ~20 | [3] |
| CA46 | Burkitt Lymphoma | ~3 | [3] |
| Raji | Burkitt Lymphoma | ~39 | [3] |
| H526 | Small Cell Lung Cancer | Sensitive (exact value not specified) | [6] |
| HGC27 | Gastric Cancer | Sensitive (exact value not specified) | [6] |
| DMS114 | Small Cell Lung Cancer | Sensitive (exact value not specified) | [6] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay) to Determine GI50/IC50
This protocol outlines the steps to assess the effect of AZD3976 on cancer cell proliferation and determine its GI50 or IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AZD3976 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AZD3976 in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with the medium containing the different concentrations of AZD3976. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the AZD3976 concentration and use a non-linear regression model to determine the GI50 or IC50 value.
Western Blot for MCT1 and MCT4 Expression
This protocol describes how to determine the protein expression levels of MCT1 and MCT4 in your cancer cell line.
Materials:
-
Cancer cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MCT1 and MCT4
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to the loading control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low potency or high GI50/IC50 values | High expression of MCT4 providing an alternative lactate efflux pathway. | - Confirm MCT1 and MCT4 expression levels by Western blot. - Consider using cell lines with low or no MCT4 expression for initial studies. - Explore combination therapies, for example with an MCT4 inhibitor if available. |
| Low expression of MCT1 in the target cell line. | - Verify MCT1 expression by Western blot or qPCR. Select cell lines with moderate to high MCT1 expression. | |
| Drug instability or degradation. | - Prepare fresh AZD3976 dilutions for each experiment. - Store the stock solution at -80°C and protect from light. | |
| High variability between replicate experiments | Inconsistent cell seeding density. | - Ensure accurate cell counting and even distribution of cells in the wells. |
| Edge effects in 96-well plates. | - Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. | |
| Inaccurate drug dilutions. | - Use calibrated pipettes and perform serial dilutions carefully. | |
| Unexpected cytotoxicity at low concentrations | Off-target effects. | - While AZD3976 is selective, off-target effects can occur at high concentrations. Ensure the observed effect is consistent with MCT1 inhibition by, for example, measuring intracellular lactate levels. |
| Cell line is highly dependent on MCT1-mediated transport for survival. | - This may be an expected outcome in highly glycolytic cells with low MCT4. Characterize the metabolic phenotype of your cells. | |
| No effect on cell proliferation despite confirmed MCT1 inhibition | Cells have a low glycolytic rate and do not produce significant amounts of lactate. | - Assess the metabolic profile of your cell line (e.g., using a Seahorse analyzer). AZD3976 is most effective in glycolytically active cells. |
| Cells are able to switch to alternative metabolic pathways for survival (e.g., increased oxidative phosphorylation). | - Investigate the effect of AZD3976 on both glycolysis and oxidative phosphorylation. - Consider combining AZD3976 with inhibitors of compensatory metabolic pathways. |
Mandatory Visualizations
Caption: Mechanism of action of AZD3976 on cancer cell metabolism.
Caption: Experimental workflow for refining AZD3976 dosage.
Caption: Troubleshooting logic for unexpected AZD3976 efficacy.
References
- 1. Evaluation of Antitumoral Activity in a 3D Cell Model of a Src Inhibitor Prodrug for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Prediction and identification of synergistic compound combinations against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting glioblastoma signaling and metabolism with a re-purposed brain-penetrant drug - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in AZ3976 fibrinolysis assays
Welcome to the technical support center for AZ3976 fibrinolysis assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What are the typical IC50 values for this compound in standard fibrinolysis assays?
Q4: Does the presence of vitronectin (VN) affect the activity of this compound?
Troubleshooting Inconsistent Results
Inconsistent results in this compound fibrinolysis assays can arise from various factors. The following guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for this compound Fibrinolysis Assays
Caption: A logical workflow for troubleshooting inconsistent results in this compound fibrinolysis assays.
| Problem | Potential Cause | Recommended Solution |
| No or weak this compound activity | Incorrect species of PAI-1: this compound is not effective against rat PAI-1.[1][2] | Ensure that human PAI-1 is being used in the assay. |
| PAI-1 complexed with vitronectin: this compound does not inhibit PAI-1 bound to vitronectin.[1][2] | Use vitronectin-free PAI-1 or assay buffer conditions that do not favor this interaction. | |
| Degraded this compound: Improper storage or handling can lead to compound degradation. | Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions. | |
| Inactive PAI-1: PAI-1 may have transitioned to its latent form before the assay. | Use freshly prepared or properly stored active PAI-1. Verify PAI-1 activity with a positive control. | |
| High variability between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing. |
| Inconsistent temperature: Fluctuations in incubation temperature can affect enzyme kinetics. | Use a temperature-controlled plate reader or water bath. Ensure the plate reaches the target temperature before starting the reaction. | |
| Plate edge effects: Evaporation from wells at the edge of the plate can concentrate reagents. | Avoid using the outer wells of the microplate. Fill the outer wells with buffer or water to minimize evaporation. | |
| Unexpectedly fast clot lysis in controls | Low PAI-1 activity: The concentration of active PAI-1 is lower than expected. | Quantify the active PAI-1 concentration before use. Use a higher concentration of PAI-1 if necessary. |
| Contamination with proteases: Contamination of reagents or samples with other proteases can accelerate clot lysis. | Use fresh, high-quality reagents and sterile techniques. | |
| Unexpectedly slow clot lysis with this compound | Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a significant effect. | Perform a dose-response experiment to determine the optimal concentration range for your specific assay conditions. |
| Interference from plasma components: Other components in the plasma may be interfering with this compound activity. | If using a purified system does not show this issue, consider a buffer exchange or purification step for the plasma. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound in common fibrinolysis assays.
Table 1: this compound IC50 Values
| Assay Type | Species | IC50 (µM) | Reference |
| Chromogenic PAI-1 Activity Assay | Human | 26 | [1][2][3] |
| Human Plasma Clot Lysis Assay | Human | 16 | [1][2][3] |
| Chromogenic PAI-1 Activity Assay | Rat | >100 | [1][2] |
Table 2: Example Concentration-Response in Human Plasma Clot Lysis Assay
| This compound Concentration (µM) | Approximate Time to 50% Lysis (minutes) |
| 0 | > 400 |
| 5.16 | ~ 300 |
| 10.3 | ~ 250 |
| 20.6 | ~ 200 |
| 41.25 | ~ 150 |
| 82.5 | ~ 100 |
| (Data extrapolated from graphical representations in Fjellström et al., 2013) |
Experimental Protocols
Protocol 1: Human Plasma Clot Lysis Assay
This protocol is adapted from Fjellström et al., 2013.[1]
Materials:
-
Human citrated plasma
-
Purified human tissue plasminogen activator (tPA)
-
This compound
-
Assay buffer (e.g., HEPES buffered saline)
-
Calcium chloride (CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add 25 µL of the this compound dilutions or vehicle control.
-
Prepare a mixture of human plasma and tPA (final concentration ~1.2 nM).
-
Initiate the reaction by adding 50 µL of the plasma/tPA mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 405 nm every 2 minutes for up to 6 hours.
-
The time to 50% clot lysis is determined from the absorbance curves.
Diagram: Plasma Clot Lysis Assay Workflow
Caption: A step-by-step workflow for the plasma clot lysis assay.
Protocol 2: Chromogenic PAI-1 Activity Assay
Materials:
-
Purified human tPA
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
This compound
-
Assay buffer (e.g., Tris-HCl with Tween 20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the plasmin-specific chromogenic substrate to each well. The remaining active tPA will convert plasminogen (if added, or use a direct tPA substrate) to plasmin, which will cleave the substrate.
-
Monitor the change in absorbance at 405 nm over time.
-
The rate of color development is inversely proportional to the activity of this compound.
Signaling Pathway
Diagram: this compound Mechanism of Action in the Fibrinolytic Pathway
References
improving the signal-to-noise ratio in AZ3976 binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AZ3976 binding assays, with a focus on improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What are the key binding parameters for this compound?
| Parameter | Value | Assay Condition |
| IC50 | 26 µM | Enzymatic Chromogenic Assay[1][2][3] |
| IC50 | 16 µM | Plasma Clot Lysis Assay[1][2][3] |
| KD | 0.29 µM | Isothermal Titration Calorimetry (ITC) with latent PAI-1 at 35°C[2][3] |
| Stoichiometry | 0.94 | Isothermal Titration Calorimetry (ITC) with latent PAI-1[2][3] |
Q3: Which assay formats are suitable for studying this compound binding?
-
Plasma Clot Lysis Assays: To assess the functional activity of this compound in a more physiologically relevant setting.[1][2][3]
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction, such as the dissociation constant (KD) and stoichiometry.[2][3]
-
Fluorescence Polarization (FP) Assays: A common method for studying protein-small molecule interactions in a high-throughput format. While not explicitly detailed in the provided search results for this compound, FP is a highly relevant technique for which we will provide a troubleshooting guide.
Troubleshooting Guide: Improving Signal-to-Noise Ratio in a Fluorescence Polarization (FP) Assay
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence of this compound or other library compounds. | - Perform a pre-screen of compounds for autofluorescence at the assay wavelengths. - Consider using red-shifted fluorophores for the tracer to minimize interference from compound autofluorescence.[4] |
| Contaminated reagents or buffer. | - Use fresh, high-purity reagents and filter all buffers. - Test each reagent individually for background fluorescence.[5] | |
| Non-specific binding of the fluorescent tracer to the plate or other proteins. | - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. - Include a blocking agent like Bovine Serum Albumin (BSA) in the buffer.[5] - Test different microplate types (e.g., low-binding surfaces). | |
| Low Signal Window (Dynamic Range) | Suboptimal concentration of the fluorescent tracer or latent PAI-1. | - Titrate the fluorescent tracer to a concentration at or below the KD of the interaction. - Titrate the latent PAI-1 concentration to achieve saturation of the tracer binding. |
| Inappropriate fluorophore for the assay. | - Select a fluorophore with a high quantum yield and a fluorescence lifetime that is sensitive to changes in rotational correlation time upon binding. | |
| The fluorescent label interferes with this compound binding. | - If using a competitive FP assay with a fluorescently labeled probe, ensure the probe's binding site does not completely overlap with the this compound binding site in a way that prevents any interaction. | |
| High Data Variability | Inconsistent pipetting or mixing. | - Use calibrated pipettes and ensure thorough but gentle mixing of reagents. - Automate liquid handling steps if possible. |
| Temperature fluctuations during the assay. | - Allow all reagents and plates to equilibrate to the assay temperature before starting. - Use a temperature-controlled plate reader. | |
| Instability of latent PAI-1 or the fluorescent tracer. | - Prepare fresh protein and tracer solutions for each experiment. - Assess the stability of the reagents over the time course of the assay. |
Experimental Protocols
Protocol 1: Generic Fluorescence Polarization (FP) Binding Assay for this compound
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 0.1 mg/mL BSA.
-
This compound: Prepare a serial dilution series in Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the this compound serial dilutions or vehicle control to the wells of a black, low-binding 384-well plate.
-
Add 10 µL of the fluorescent tracer to all wells.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50.
-
Visualizations
Signaling Pathway
Experimental Workflow
Caption: Workflow for a competitive FP binding assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal-to-noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PAI-1 Inhibitors: AZ3976 and Tiplaxtinin
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for AZ3976 and tiplaxtinin (B1681322), offering a direct comparison of their in vitro efficacy and binding affinities.
| Parameter | This compound | Tiplaxtinin (PAI-039) |
| Mechanism of Action | Accelerates the conversion of active PAI-1 to its latent, inactive conformation.[1][2] | Induces a substrate-like behavior in active PAI-1, leading to its cleavage and inactivation.[3][4] |
| Binding Target | Binds to the latent form of PAI-1.[1][5] | Binds to the active conformation of PAI-1.[3] |
| IC50 (Enzymatic Chromogenic Assay) | 26 µM[1][5][6] | 2.7 µM[1][2][7][8] |
| IC50 (Plasma Clot Lysis Assay) | 16 µM[1][5][6] | Not explicitly reported in the same assay format. |
| Binding Affinity (KD) | 0.29 µM (for latent PAI-1)[1][5] | 480 nM (0.48 µM) (for NBD-labeled S119C PAI-1 mutant)[2] |
| Effect of Vitronectin | Inhibitory activity is abolished in the presence of vitronectin.[5] | Inhibitory activity is significantly reduced in the presence of vitronectin (IC50 increases to 583 µM).[9] |
| Effect in Human Plasma | Not explicitly reported. | Inhibitory activity is significantly reduced (IC50 increases to 2003 µM).[9] |
In-Depth Analysis of Experimental Data
Mechanism of Action
In Vitro Efficacy and Binding
This compound's inhibitory activity is also abrogated by vitronectin, which is thought to be due to an overlapping binding site or by vitronectin preventing the conformational change necessary for this compound to bind.[5]
Experimental Methodologies
Chromogenic PAI-1 Activity Assay (for Tiplaxtinin)
Plasma Clot Lysis Assay (for this compound)
This assay measures the effect of an inhibitor on the lysis of a plasma clot, which is a more physiologically relevant system.
PAI-1 Signaling Pathway and Inhibitor Intervention
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: AZ3976 Versus Other Small Molecule Inhibitors Targeting Active PAI-1
Quantitative Comparison of PAI-1 Inhibitors
| Compound | Assay Type | IC50 Value | Key Mechanistic Feature |
| AZ3976 | Chromogenic Assay | 26 µM[1][2][3] | Accelerates the conversion of active PAI-1 to its latent, inactive form.[1][2][3] |
| Plasma Clot Lysis Assay | 16 µM[1][2][3][4][5] | Binds preferentially to latent PAI-1.[1][2][3] | |
| TM5275 | PAI-1 Inhibition Assay | 6.95 µM[6][7][8][9][10] | Binds to active PAI-1, preventing its interaction with tPA and uPA.[9] |
| Tiplaxtinin (PAI-039) | PAI-1 Inhibition Assay | 2.7 µM[11][12][13][14] | A selective inhibitor of active PAI-1. |
| CDE-096 | tPA Inactivation Assay | 30 nM[15][16][17] | A potent, high-affinity inactivator of PAI-1.[16] |
| uPA Inactivation Assay | 25 nM[15][16][17] | Active against both free and vitronectin-bound PAI-1.[15][16] |
Delving into the Mechanisms: A Tale of Two Strategies
Visualizing the Pathways and Processes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PAI-1 | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. adooq.com [adooq.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pnas.org [pnas.org]
- 17. abmole.com [abmole.com]
Comparative Analysis of AZ3976 and TM5441 in Fibrosis Models: A Guide for Researchers
Executive Summary
Mechanism of Action: Targeting PAI-1
Signaling Pathway of PAI-1 in Fibrosis
Performance Data
This compound: In Vitro Biochemical Data
| Parameter | Value | Assay |
| IC50 for PAI-1 Inhibition | 26 µM | Enzymatic Chromogenic Assay |
| IC50 in Plasma Clot Lysis | 16 µM | Human Plasma Clot Lysis Assay |
| Binding Affinity (KD) to Latent PAI-1 | 0.29 µM | Isothermal Calorimetry |
Data sourced from Fjellström et al., 2013.[1]
TM5441: In Vivo Anti-Fibrotic Efficacy
TM5441 has demonstrated significant anti-fibrotic effects in various preclinical models of fibrosis.
Vascular Fibrosis (L-NAME-Induced Model)
| Parameter | Control (L-NAME) | TM5441-Treated (L-NAME + TM5441) | % Reduction |
| Periaortic Fibrosis (% fibrotic area) | 31 ± 6% | 22 ± 3% | ~29% |
Data from a study in mice where hypertension and vascular fibrosis were induced by L-NAME administration for 8 weeks. TM5441 was co-administered.
Pulmonary Disease with a Fibrotic Component (CSE-Induced COPD Model)
While this model primarily focuses on emphysema and inflammation, it has fibrotic elements.
| Parameter | Control (CSE) | TM5441-Treated (CSE + TM5441) | p-value |
| Mean Linear Intercept (MLI) (µm) | 55.8 ± 2.1 | 37.2 ± 1.4 | < 0.001 |
| Destructive Index (%) | 41.0 ± 1.7 | 23.4 ± 1.4 | < 0.001 |
Data from a murine model of COPD induced by cigarette smoke extract (CSE).[2] A separate abstract mentions the efficacy of TM5441 in a lung fibrosis model, but quantitative data is not publicly available.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
This is a widely used model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
Detailed Steps:
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Anesthesia: Anesthetize mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL) is administered.
-
Treatment: Administration of the test compound (e.g., TM5441) or vehicle control is typically initiated at a desired time point post-bleomycin instillation (e.g., daily from day 7 to day 21).
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition. Fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1, Serpine1) by quantitative real-time PCR (qRT-PCR).
-
Protein Analysis: Protein levels of fibrotic markers can be assessed by Western blotting or ELISA.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This model is widely used to study the mechanisms of liver injury and fibrosis.
Detailed Steps:
-
Animal Model: Various mouse strains can be used (e.g., C57BL/6, BALB/c).
-
CCl4 Administration: CCl4 is typically diluted in a vehicle like corn oil or olive oil and administered via intraperitoneal injection (e.g., 0.5-1.0 mL/kg body weight) twice weekly for a period of 4 to 12 weeks.
-
Treatment: The test compound or vehicle is administered, often daily, throughout the CCl4 treatment period.
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure liver enzymes (ALT, AST) as markers of liver injury.
-
Histology: Livers are harvested, fixed, and stained with H&E and Sirius Red or Masson's trichrome to assess fibrosis.
-
Hydroxyproline Assay: Liver collagen content is quantified.
-
Gene and Protein Expression Analysis: Similar to the lung fibrosis model, expression of fibrotic markers in the liver is analyzed by qRT-PCR and Western blotting.
-
Conclusion
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAI-1 Inhibitor TM5441 Attenuates Emphysema and Airway Inflammation in a Murine Model of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
AZ3976: A Highly Specific Inhibitor of PAI-1 with a Unique Mechanism of Action
Unraveling the Specificity of AZ3976
Comparative Inhibitory Activity
| Target Serpin | Inhibitor | IC50 / KD | Assay Type | Reference |
| PAI-1 | This compound | IC50: 26 µM | Chromogenic Assay | [1][3][4] |
| IC50: 16 µM | Plasma Clot Lysis Assay | [1][3][4] | ||
| KD: 0.29 µM (for latent PAI-1) | Isothermal Titration Calorimetry | [1][4] | ||
| Other Serpins | This compound | Data not available | - | - |
| (e.g., Antithrombin, α1-Antitrypsin) |
Experimental Methodologies
The following experimental protocols are key to understanding how the specificity and mechanism of action of this compound were determined.
Chromogenic Assay for PAI-1 Inhibition
-
Substrate Addition: A chromogenic substrate for tPA is introduced.
Plasma Clot Lysis Assay
This assay assesses the inhibitor's effect in a more physiologically relevant environment.
-
Lysis Induction: Clot lysis is initiated by the addition of tPA.
Isothermal Titration Calorimetry (ITC)
-
Titration: A solution of this compound is incrementally injected into the sample cell.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured.
-
Data Analysis: The resulting data is used to determine the dissociation constant (KD), providing a quantitative measure of binding affinity.
Visualizing the Mechanism of Action
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZ3976: In Vitro Efficacy and the Absence of In Vivo Data
In Vitro Efficacy of AZ3976
| Assay Type | Parameter | Value | Reference |
| Enzymatic Chromogenic Assay | IC50 | 26 µM | [1][5][7] |
| Plasma Clot Lysis Assay | IC50 | 16 µM | [1][5][7] |
| Isothermal Titration Calorimetry (Binding to latent PAI-1) | K_D | 0.29 µM (at 35 °C) | [1][5] |
The Challenge of In Vivo Translation
Despite its promising in vitro profile, this compound was not advanced to in vivo testing.[1][2] This decision was based on two key findings:
These factors highlight a critical challenge in drug development: the translation of in vitro potency to in vivo efficacy. The lack of cross-species activity and poor stability in a relevant biological matrix are significant hurdles that can prevent a compound from progressing to preclinical in vivo models.
Comparative Landscape: In Vivo Efficacy of Other PAI-1 Inhibitors
| Compound | Model | Key In Vivo Findings | Reference |
| Tiplaxtinin (PAI-039) | Murine model of metabolic syndrome | Significantly reduced atherosclerosis formation. | [8] |
| MDI-2517 | Murine models of lung fibrosis | Attenuated lung fibrosis when administered orally. | [9] |
| TM5275 | Murine lung fibrosis model | Showed a beneficial effect in reducing lung fibrosis. | [9] |
| SK-216 | Murine model of bleomycin-induced lung injury | Modestly attenuated lung fibrosis. | [9] |
| PAItrap(H37R)-HSA | Laser-induced vascular injury mouse model | Blocked thrombus formation and platelet accumulation. | [10] |
Experimental Protocols
Enzymatic Chromogenic Assay
Plasma Clot Lysis Assay
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
Visualizing the Science
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 4. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A long-acting PAI-1 inhibitor reduces thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of AZ3976's Profibrinolytic Effects in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the profibrinolytic effects of AZ3976 in human plasma against other relevant compounds. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to Fibrinolysis and the Role of PAI-1
This compound: A Potent PAI-1 Inhibitor
Comparative Analysis of Profibrinolytic and Antifibrinolytic Agents
Quantitative Data Summary
| Compound | Mechanism of Action | Assay Type | Key Performance Metric (IC50/Effective Concentration) | Reference |
| This compound | PAI-1 Inhibitor (accelerates latency transition) | Enzymatic Chromogenic Assay | IC50: 26 µM | [1] |
| Human Plasma Clot Lysis Assay | IC50: 16 µM | [1] | ||
| Tiplaxtinin | PAI-1 Inhibitor | uPA Activity Assay (in buffer) | IC50: Lower than MDI-2268 and MDI-2517 | [2] |
| MDI-2517 | PAI-1 Inhibitor | uPA Activity Assay (in buffer) | More potent than MDI-2268 | [2] |
| TM5614 | PAI-1 Inhibitor | In vivo models | Orally active, inhibits thrombosis and fibrosis | [3][4] |
| Tenecteplase | Direct Plasminogen Activator (modified tPA) | Clinical trials | Non-inferior to alteplase (B1167726) in acute ischemic stroke | [5][6][7][8] |
| Tranexamic Acid | Fibrinolysis Inhibitor (lysine analog) | tPA-induced plasma clot lysis | 15.7 mg/L completely inhibits fibrinolysis | [9] |
| uPA-induced clot lysis | Inhibition at lower concentrations than for tPA-induced lysis | [9][10] |
Experimental Protocols
Human Plasma Clot Lysis Assay
This assay is used to determine the effect of a compound on the lysis of a clot formed in human plasma.
Methodology:
-
Incubation: The plasma is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Clot Formation: Clotting is initiated by the addition of a thrombin and calcium chloride solution.
-
Lysis Induction: Tissue plasminogen activator (tPA) is added to initiate fibrinolysis.
-
Monitoring: The clot lysis is monitored over time by measuring the change in optical density (absorbance) at 405 nm. A decrease in absorbance indicates clot dissolution.
-
Data Analysis: The time to 50% clot lysis is determined for each compound concentration, and the IC50 value is calculated.
Chromogenic PAI-1 Activity Assay
Methodology:
-
Residual tPA Activity Measurement: The remaining active tPA is measured. A stimulator (e.g., poly-D-lysine) and a chromogenic substrate specific for plasmin are added. The residual tPA activates plasminogen to plasmin, which then cleaves the chromogenic substrate, releasing a colored product (e.g., para-nitroaniline, pNA).
-
Detection: The absorbance of the colored product is measured at a specific wavelength (e.g., 405 nm).
Visualizing the Fibrinolytic Pathway and Experimental Workflow
Fibrinolysis Signaling Pathway
Experimental Workflow for Plasma Clot Lysis Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized double-blind placebo-controlled trial of an inhibitor of plasminogen activator inhibitor-1 (TM5614) in mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. vjneurology.com [vjneurology.com]
- 6. youtube.com [youtube.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Safety and Efficacy Comparison of Tenecteplase and Alteplase for Clinically Suspected Large Vessel Occlusion Strokes without Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PAI-1 Assays [practical-haemostasis.com]
- 12. genoprice.com [genoprice.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) [abcam.co.jp]
- 15. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
A Comparative Analysis of AZ3976 and PAI-1 Neutralizing Antibodies in PAI-1 Inhibition
Executive Summary
Mechanism of Action
AZ3976: An Accelerator of Latency
PAI-1 Neutralizing Antibodies: A Multi-pronged Approach
Quantitative Performance Data
| Inhibitor | Assay Type | Parameter | Value | Species | Reference |
| This compound | Chromogenic Assay | IC50 | 26 µM | Human | [1][4] |
| This compound | Plasma Clot Lysis Assay | IC50 | 16 µM | Human | [1][4] |
| This compound | Isothermal Titration Calorimetry (binding to latent PAI-1) | K D | 0.29 µM | Human | [1] |
Signaling Pathways and Experimental Workflows
PAI-1 Signaling and Inhibition Pathway
Comparative Experimental Workflow for PAI-1 Inhibitor Evaluation
Experimental Protocols
Chromogenic PAI-1 Activity Assay
-
Procedure: a. PAI-1 is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or antibody) in a 96-well plate. b. A fixed concentration of tPA is added, and the mixture is incubated to allow PAI-1 to inhibit tPA. c. A solution containing plasminogen and the chromogenic substrate is added. d. The residual tPA activity converts plasminogen to plasmin, which then cleaves the chromogenic substrate, resulting in a color change. e. The rate of color change is measured spectrophotometrically (e.g., at 405 nm).
Plasma Clot Lysis Assay
-
Procedure: a. Human plasma is mixed with varying concentrations of the inhibitor. b. Clotting is initiated by the addition of tissue factor and calcium chloride in a 96-well plate. c. The turbidity (optical density) of the forming clot is monitored over time. d. As endogenous tPA activates plasminogen to plasmin, the clot lyses, leading to a decrease in turbidity.
-
Data Analysis: The time required for 50% clot lysis is determined for each inhibitor concentration. The IC50 can be calculated as the concentration of inhibitor that reduces the clot lysis time by 50% compared to the control.
Conclusion
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of two nanobodies that inhibit PAI-1 activity reveals a modulation at distinct stages of the PAI-1/plasminogen activator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of AZ3976 and Existing Antifibrotic Drugs for Fibrotic Diseases
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel antifibrotic agent AZ3976 in comparison to the established drugs, nintedanib (B1663095) and pirfenidone (B1678446), offers new perspectives for researchers and drug development professionals in the field of fibrosis. This guide provides a detailed comparison of their therapeutic potential, backed by preclinical and clinical data, to inform future research and development in antifibrotic therapies.
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the progressive and irreversible scarring of organ tissue, leading to organ dysfunction and ultimately death. Current treatment options are limited and focus on slowing the progression of the disease. The exploration of new therapeutic agents with novel mechanisms of action is therefore of paramount importance.
Executive Summary
Mechanism of Action
Nintedanib: An intracellular inhibitor that targets multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5][6] By blocking these signaling pathways, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key cells in the fibrotic process.[7][8]
Pirfenidone: The precise mechanism of action is not fully elucidated, but it is known to have pleiotropic effects, including the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) and other inflammatory mediators.[8][9][10] It also reduces the production of procollagens I and II.[9]
Preclinical Efficacy
| Drug Class | Animal Model | Key Findings | Reference |
| PAI-1 Inhibitor (TM5275) | Adenovirus-TGF-β1 induced lung fibrosis (mice) | Almost completely blocked TGF-β1-induced lung fibrosis, restored uPA and tPA activities. | [5][11] |
| PAI-1 Inhibitor (TM5275) | Choline-deficient, L-amino acid-defined diet-induced liver fibrosis (rats) | Markedly decreased α-SMA-positive areas and reduced hepatic expression of profibrogenic genes. | [9] |
| Nintedanib | Bleomycin-induced lung fibrosis (rats) | Decreased accumulation of collagen and profibrotic gene expression, and reduced myofibroblast differentiation. | [12] |
| Pirfenidone | Bleomycin-induced lung fibrosis (hamsters) | Reduced fibrosis and improved lung function. | [13] |
| Pirfenidone | Radiation-induced lung fibrosis (mice) | Effectively inhibited alveolar inflammation, pulmonary fibrosis, and collagen deposition. | [8] |
Clinical Efficacy
Nintedanib and pirfenidone are approved for the treatment of IPF based on robust clinical trial data demonstrating their ability to slow the decline in lung function. Currently, there is no publicly available clinical trial data for this compound in fibrotic diseases.
| Drug | Clinical Trial | Primary Endpoint | Key Results | Reference |
| Nintedanib | INPULSIS-1 & INPULSIS-2 | Annual rate of decline in Forced Vital Capacity (FVC) | Significantly reduced the annual rate of FVC decline compared to placebo. Difference of 125.3 mL/year in INPULSIS-1 and 93.7 mL/year in INPULSIS-2. | [14] |
| Pirfenidone | ASCEND | Change in percent predicted FVC from baseline to Week 52 | Significantly reduced the decline in % predicted FVC. 47.9% reduction in the proportion of patients with ≥10% FVC decline or death. | [1][15] |
Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events | Reference |
| Nintedanib | Diarrhea, nausea, vomiting, decreased appetite, weight loss. | Elevated liver enzymes, gastrointestinal perforation (rare). | [16][17][18] |
| Pirfenidone | Nausea, rash, photosensitivity, fatigue, diarrhea, dyspepsia. | Elevated liver enzymes, severe skin reactions (rare). | [6][19][20] |
Experimental Protocols
Kinase Inhibition Assay (Nintedanib)
Objective: To determine the direct inhibitory effect of nintedanib on the enzymatic activity of target tyrosine kinases.[3]
Methodology:
-
Recombinant human kinase domains (e.g., PDGFR, FGFR, VEGFR) are incubated with a specific peptide substrate and ATP in a suitable kinase buffer.
-
Nintedanib is added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays or fluorescence-based detection.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of nintedanib.
Plasma Clot Lysis Assay (this compound)
Methodology:
-
Platelet-poor plasma is prepared from citrated whole blood.
-
The plasma is diluted and tissue plasminogen activator (tPA) is added to initiate fibrinolysis.
-
This compound is added to the plasma at various concentrations.
-
Coagulation is initiated by the addition of calcium chloride and a trigger such as Innovin.
-
The formation and lysis of the fibrin (B1330869) clot are monitored over time by measuring the change in turbidity (optical density) at a specific wavelength (e.g., 405 nm) in a microplate reader.
-
The time to 50% clot lysis is determined, and the IC50 value for this compound is calculated.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. thorax.bmj.com [thorax.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Therapeutic value of small molecule inhibitor to plasminogen activator inhibitor-1 for lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitivity Analyses of the Change in FVC in a Phase 3 Trial of Pirfenidone for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and Tolerability of Nintedanib in Patients with Fibrosing Interstitial Lung Diseases: Post-marketing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. The safety of nintedanib for the treatment of interstitial lung disease: A systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
- 19. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 20. Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis: Experience from 92 Sites in an Open-Label US Expanded Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fibrin Clot Formation and Lysis in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the Conformational Selectivity of PAI-1 Inhibitor AZ3976: A Comparative Analysis
A Novel Mechanism of Action: Preferential Binding to Latent PAI-1
Comparative Efficacy of PAI-1 Inhibitors
| Inhibitor | Synonym(s) | IC50 Value (µM) | Assay Type |
| AZ3976 | - | 26 | Enzymatic Chromogenic Assay[3][4][5][9] |
| 16 | Plasma Clot Lysis Assay[3][4][5][9] | ||
| Tiplaxtinin | PAI-039 | ~29 (HT1080) | Cell Viability[10] |
| ~32 (HCT116) | Cell Viability[10] | ||
| 2.7 | Not Specified[9] | ||
| TM5275 | - | 40.5 (HT1080) | Cell Viability[10] |
| 60.3 (HCT116) | Cell Viability[10] | ||
| 26.5 (MDA-MB-231) | Cell Viability[10] | ||
| 6.95 | Not Specified[9] | ||
| TM5441 | - | 9.7 (HT1080) | Cell Viability[10] |
| 21.8 (HCT116) | Cell Viability[10] | ||
| 18.9 (MDA-MB-231) | Cell Viability[10] | ||
| 13.9 - 51.1 | Cell-based (various cancer cell lines)[9] | ||
| Diaplasinin | PAI-749 | 0.295 | Not Specified[9] |
| 0.157 (tPA) | Enzymatic[9] | ||
| 0.087 (uPA) | Enzymatic[9] |
Visualizing the Molecular Interactions and Pathways
Key Experimental Protocols
PAI-1 Activity Chromogenic Assay
-
Protocol Outline:
-
Substrate Addition: A chromogenic substrate specific for the plasminogen activator is added.
-
Measurement: The absorbance of the solution is measured over time using a microplate reader at a specific wavelength (e.g., 405 nm).
Plasma Clot Lysis Assay
-
Protocol Outline:
-
Sample Preparation: Citrated human plasma is prepared.
-
Clot Formation: Clotting is initiated by the addition of thrombin and calcium chloride.
-
Lysis Monitoring: The absorbance of the well is monitored over time at a specific wavelength (e.g., 405 nm). As the clot lyses, the absorbance decreases.
-
Data Analysis: The time to 50% clot lysis is determined for each concentration of the inhibitor. The IC50 value is calculated as the concentration of the inhibitor that reduces the clot lysis time by 50% compared to the control without the inhibitor.
-
Conclusion
References
- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PAI-1 Assays [practical-haemostasis.com]
Validating PAI-1 as a Therapeutic Target in Disease Models: A Comparative Guide to AZD3976 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 and its Role in Disease
AZD3976: A Novel PAI-1 Inhibitor
Comparative Analysis of PAI-1 Inhibitors
Table 1: In Vitro Potency of PAI-1 Inhibitors
| Compound | Assay Type | IC50 | Reference |
| AZD3976 | Enzymatic Chromogenic Assay | 26 µM | [1][5][6] |
| Plasma Clot Lysis Assay | 16 µM | [1][5][6] | |
| Tiplaxtinin (B1681322) (PAI-039) | PAI-1 Inhibition Assay | Not specified | [7][8] |
| TM5275 | PAI-1 Inhibition Assay | Not specified | [9] |
Table 2: In Vivo Efficacy of PAI-1 Inhibitors in a Thrombosis Model
| Compound | Animal Model | Dose | Effect on Thrombus Weight | Reference |
| Tiplaxtinin | Rat stenosis model of venous thrombosis | 1 mg/kg (oral) | 52% decrease vs. control | [5] |
| 10 mg/kg (oral) | 23% reduction vs. control | [5] | ||
| 5 mg/kg (oral) | Significant decrease vs. control | [5] |
Note: In vivo data for AZD3976 in a thrombosis model is not currently available in the public domain.
Table 3: In Vivo Efficacy of PAI-1 Inhibitors in a Fibrosis Model
| Compound | Animal Model | Key Findings | Reference |
| TM5275 | Rat model of hepatic fibrosis (CDAA diet) | Markedly ameliorated the development of hepatic fibrosis; Suppressed proliferation of activated hepatic stellate cells; Reduced hepatic production of TGF-β1 and total collagen. | [6][9] |
| Rat model of hepatic fibrosis (OLETF rats with porcine serum) | Markedly ameliorated the development of hepatic fibrosis; Suppressed proliferation of activated hepatic stellate cells; Reduced hepatic production of TGF-β1 and total collagen. | [6][9] |
Note: In vivo data for AZD3976 in a fibrosis model is not currently available in the public domain.
Key Experimental Protocols
Plasma Clot Lysis Assay
Principle: A plasma clot is formed in vitro, and its lysis over time is monitored by measuring the change in optical density. PAI-1 inhibitors are expected to accelerate clot lysis.
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Reagent Preparation:
-
Prepare a solution of tissue plasminogen activator (tPA) to initiate fibrinolysis.
-
Prepare a solution of thrombin or calcium chloride to initiate coagulation.
-
Assay Procedure (in a 96-well plate):
-
Add PPP to each well.
-
Initiate coagulation by adding thrombin or calcium chloride.
-
Immediately after, add tPA to initiate fibrinolysis.
-
Monitor the change in absorbance (optical density) at 405 nm over time at 37°C using a plate reader.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the time to 50% lysis (the time it takes for the absorbance to decrease by half from its peak).
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
Principle: Intratracheal administration of the cytotoxic agent bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrosis, characterized by excessive collagen deposition.
Protocol:
-
Animal Model: Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.
-
Bleomycin Administration:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin sulfate (B86663) dissolved in sterile saline. A control group should receive saline only.
-
-
Treatment:
-
Endpoint Analysis (e.g., at day 21 or 28):
-
Harvest the lungs.
-
Assess the extent of fibrosis using the following methods:
-
Hydroxyproline (B1673980) Assay: To quantify total collagen content.
-
Masson's Trichrome Staining: For histological visualization of collagen deposition.
-
-
Hydroxyproline Assay for Lung Collagen Quantification
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Measuring the amount of hydroxyproline in lung tissue provides a quantitative measure of total collagen content.
Protocol:
-
Tissue Preparation:
-
Lyophilize and weigh a portion of the lung tissue.
-
Hydrolyze the dried tissue in 6N HCl at 110-120°C for 18-24 hours.
-
-
Assay Procedure:
-
Neutralize the hydrolysate with NaOH.
-
Use a commercial hydroxyproline assay kit or a standard colorimetric method involving oxidation of hydroxyproline and subsequent reaction with p-dimethylaminobenzaldehyde to produce a colored product.
-
Measure the absorbance at a specific wavelength (typically 550-560 nm).
-
-
Data Analysis:
-
Calculate the hydroxyproline concentration based on a standard curve.
-
Express the results as micrograms of hydroxyproline per milligram of dry lung weight.
-
Masson's Trichrome Staining for Lung Fibrosis
Principle: This histological staining method differentially stains collagen, muscle, and cytoplasm, allowing for the visualization and semi-quantitative assessment of collagen deposition in tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut thin sections (4-5 µm).
-
Deparaffinize and rehydrate the sections.
-
-
Staining Procedure:
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid.
-
Stain collagen with aniline (B41778) blue.
-
Dehydrate and mount the sections.
-
-
Analysis:
-
Collagen will be stained blue, nuclei will be black, and cytoplasm and muscle will be red.
-
The extent of fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.
-
Signaling Pathways and Experimental Workflows
PAI-1 in the TGF-β Signaling Pathway in Fibrosis
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced type III collagen gene expression during bleomycin induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of bleomycin-induced pulmonary fibrosis by a RANKL peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Impact of AZ3976 on Wild-Type and Mutant PAI-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Data Summary
| Parameter | Wild-Type PAI-1 | Mutant PAI-1 | Reference |
| IC50 (Chromogenic Assay) | 26 µM | Data Not Available | [1][3][4] |
| IC50 (Plasma Clot Lysis Assay) | 16 µM | Data Not Available | [1][3][4][5] |
| Dissociation Constant (Kd) for Latent PAI-1 | 0.29 µM | Data Not Available | [1][2] |
Note: IC50 (50% inhibitory concentration) is a measure of the inhibitor's potency in functional assays. Kd (dissociation constant) reflects the binding affinity of the inhibitor to its target, with lower values indicating tighter binding.
Signaling Pathways and Experimental Workflow
Impact on Mutant PAI-1: A Discussion
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Chromogenic PAI-1 Activity Assay
-
Substrate Addition: A chromogenic substrate specific for the protease (e.g., a peptide with a p-nitroaniline group) is added.
Plasma Clot Lysis Assay
-
Lysis Induction: Tissue plasminogen activator (t-PA) is added to initiate clot lysis.
-
Monitoring Lysis: The lysis of the clot is monitored over time by measuring the change in optical density (turbidity) at 405 nm. As the clot lyses, the turbidity decreases.
Isothermal Titration Calorimetry (ITC)
Conclusion
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) [abcam.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PAI-1 | TargetMol [targetmol.com]
Independent Verification of AZ3976 IC50 Value: A Comparative Guide for Researchers
Comparative Analysis of PAI-1 Inhibitor Potency
| Inhibitor | Target | Assay Type | Published IC50 (µM) | Source (Citation) |
| AZ3976 | PAI-1 | Enzymatic Chromogenic Assay | 26 | [1][2] |
| Plasma Clot Lysis Assay | 16 | [1][2] | ||
| Tiplaxtinin (PAI-039) | PAI-1 | Enzymatic Chromogenic Assay | 2.7 | [3] |
| TM5441 | PAI-1 | Cell Viability/Apoptosis Assays | 13.9 - 51.1 (cell line dependent) | [4] |
Understanding the Mechanism: The PAI-1 Signaling Pathway
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values relies on standardized and well-documented experimental protocols. Below are methodologies for the key assays cited in the comparison.
Enzymatic Chromogenic Assay for PAI-1 Inhibition
Principle: Active PAI-1 is incubated with the test compound. A fixed amount of a plasminogen activator is then added. The remaining active plasminogen activator converts plasminogen to plasmin, which in turn cleaves a chromogenic substrate, producing a colorimetric signal. The signal is inversely proportional to the PAI-1 activity.
General Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound, Tiplaxtinin) in an appropriate assay buffer. A vehicle control (e.g., DMSO) should be included.
-
Chromogenic Reaction: Initiate the reaction by adding a solution containing plasminogen and a chromogenic plasmin substrate (e.g., S-2251).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
IC50 Calculation: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal model using graphing software.
Plasma Clot Lysis Assay
This assay provides a more physiologically relevant measure of a compound's profibrinolytic activity by assessing its ability to accelerate the dissolution of a clot formed in plasma.
Principle: A fibrin clot is formed in a plasma sample containing plasminogen, a plasminogen activator, and the test inhibitor. The time it takes for the clot to lyse is measured by monitoring changes in turbidity. An effective PAI-1 inhibitor will shorten the lysis time.
General Protocol:
-
Sample Preparation: Prepare dilutions of the test inhibitor in a suitable buffer.
-
Clot Formation: In a 96-well plate, combine citrated human plasma, a calcium source (to initiate coagulation), a plasminogen activator (e.g., tPA), and the test inhibitor or vehicle control.
-
Turbidity Measurement: Immediately begin monitoring the optical density (e.g., at 405 nm) of the wells at regular intervals at 37°C. The increase in turbidity indicates clot formation.
-
Lysis Time Determination: Continue monitoring until the turbidity decreases, indicating clot lysis. The lysis time is typically defined as the time to reach 50% of the maximum turbidity.
-
IC50 Calculation: Plot the clot lysis time against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces a 50% reduction in the clot lysis time compared to the control.
Experimental Workflow Visualization
Caption: Workflow for IC50 determination using a chromogenic assay.
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling the Unique Mechanism of AZ3976: A Comparative Guide for PAI-1 Inhibition
Introduction to PAI-1 and Its Inhibition
The Distinctive Mechanism of AZ3976
Comparative Analysis of PAI-1 Inhibitors
| Inhibitor | Target PAI-1 Conformation | Mechanism of Action | Key Characteristics |
| This compound | Latent / Pre-latent | Accelerates the transition of active PAI-1 to the latent conformation.[1][2] | Does not bind to active PAI-1.[2][5] |
| Embelin | Active | Binds to a groove near the flexible joint region of active PAI-1, inducing substrate-like behavior and subsequent inactivation.[6] | Its binding site partially overlaps with the vitronectin binding site.[6] |
| TM5441 / TM5484 | Active | Designed to bind to a cleft in the central β-sheet A of PAI-1, interfering with the conformational changes required for its inhibitory function.[4] | Induces a substrate form of PAI-1.[7] |
| RCL-Mimicking Peptides | Active | Derived from the reactive center loop (RCL) of other serpins, these peptides bind to the central β-sheet A and prevent the endogenous RCL insertion, converting PAI-1 into a substrate.[6] | Mimics a natural regulatory mechanism. |
Quantitative Performance Data
The efficacy of this compound has been quantified in various in vitro assays.
| Assay | Parameter | This compound Value |
| Enzymatic Chromogenic Assay | IC50 | 26 µM[1][2][5] |
| Human Plasma Clot Lysis Assay | IC50 | 16 µM[1][2][5] |
| Isothermal Titration Calorimetry (Binding to latent PAI-1) | K_D | 0.29 µM at 35 °C[1][2] |
| Surface Plasmon Resonance (Binding to latent PAI-1) | Submicromolar affinity[4] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Enzymatic Chromogenic Assay
-
Procedure: a. In a microplate, active PAI-1 is pre-incubated with varying concentrations of this compound for a defined period at a specific temperature (e.g., 37°C) to allow for interaction. b. tPA is then added to the wells, initiating the inhibition reaction by PAI-1. c. After a second incubation period, a chromogenic substrate for tPA is added. d. The residual tPA activity is determined by measuring the rate of color development (absorbance) using a microplate reader.
Human Plasma Clot Lysis Assay
This assay assesses the pro-fibrinolytic activity of a compound in a more physiologically relevant environment.
-
Procedure: a. In a microplate, human plasma is mixed with PAI-1 and varying concentrations of this compound. b. Clotting is initiated by the addition of a clotting agent (e.g., tissue factor and calcium chloride). c. tPA is added to initiate fibrinolysis. d. The time taken for the clot to lyse is monitored by measuring the change in optical density (turbidity) over time.
Isothermal Titration Calorimetry (ITC)
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure: a. A solution of latent PAI-1 is placed in the sample cell of the calorimeter. b. A solution of this compound is loaded into the injection syringe. c. The this compound solution is injected in small aliquots into the PAI-1 solution at a constant temperature (e.g., 35°C).[1] d. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (K_D), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion
References
- 1. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZ3976
It is imperative to treat AZ3976 as a potentially hazardous chemical of unknown toxicity and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.
-
Ventilation: To prevent inhalation of dust or aerosols, handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid Exposure: Prevent the generation of dust when working with the solid form of the compound. Avoid direct contact with skin and eyes.[1]
-
Emergency Procedures: In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical assistance. If swallowed, rinse the mouth with water and consult a physician.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.
-
Waste Characterization and Segregation:
-
Due to the lack of specific hazard data, this compound must be treated as hazardous waste.[2]
-
Proper segregation of waste streams is critical. Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed to avoid potentially dangerous reactions.[2][3]
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials such as weighing paper, pipette tips, gloves, and tubes, in a designated, clearly labeled hazardous waste container for solids.[1][2][4]
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, working solutions, and the initial solvent rinse of "empty" containers, in a separate, leak-proof hazardous waste container compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1][2][4]
-
-
Labeling and Storage:
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture, including solvents and their approximate concentrations.[4]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
Utilize secondary containment, such as a tray or bin, to prevent spills or leaks from the primary container.[5][6]
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.
-
A standard procedure involves an initial rinse with an appropriate solvent, which should be collected as hazardous liquid waste, followed by washing with soap and water.[4]
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[4][7]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][5]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory waste, in accordance with your institution's policies. Deface or remove the original label before disposal.[7]
-
-
Contacting EHS for Pickup:
-
Once your waste containers are properly labeled and sealed, contact your institution's EHS department to arrange for pickup and final disposal. Adhere to their specific procedures for waste accumulation time limits and pickup requests.
-
Quantitative Data Summary
While specific quantitative safety data for this compound is not available, the following table summarizes its known biological activity for informational purposes.
| Parameter | Value | Assay Condition |
| IC₅₀ | 26 µM | Enzymatic chromogenic assay for PAI-1 inhibition[8][9][10] |
| IC₅₀ | 16 µM | Human plasma clot lysis assay with added PAI-1[8][9][10] |
| K_D | 0.29 µM | Binding to latent PAI-1 at 35 °C (measured by isothermal calorimetry)[9][10] |
Mechanism of Action and Signaling Pathway
Experimental Protocol Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling AZ3976
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling AZ3976, based on general best practices for similar chemical compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Double, chemically resistant nitrile gloves.[3] | Provides a robust barrier against skin contact. Double-gloving allows for the immediate removal of the outer glove if contaminated.[3] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[4] | Protects eyes and face from splashes and aerosolized particles.[4] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid compound to prevent inhalation of aerosolized particles.[4] |
Experimental Workflow for Safe Handling
All procedures involving this compound should be performed within a designated containment system, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the designated workspace by laying down absorbent, disposable liners.
-
Weighing: If handling the solid form, weigh the compound within the containment of a fume hood or BSC. Use a tared weigh boat to minimize powder dispersion.
-
Experimentation: Conduct all experimental procedures within the designated containment area.
-
Cleanup: Following the experiment, decontaminate all surfaces and equipment.
Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a small molecule inhibitor of plasminogen activator inhibitor type 1 that accelerates the transition into the latent conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
